BNC375
Description
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Properties
IUPAC Name |
4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWDCTBUJUEFDE-CRAIPNDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BNC375: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, recognized as a significant therapeutic target for addressing cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][2] Activation of these receptors is known to enhance cognitive functions, offer neuroprotection, and produce anti-inflammatory effects.[3] Historically, the development of orthosteric agonists for the α7 nAChR has been challenging, often limited by issues such as off-target activity, receptor desensitization, and an inverted U-shaped dose-response curve in preclinical studies.[1][4]
To overcome these limitations, research has shifted towards positive allosteric modulators (PAMs).[5] PAMs do not activate the receptor directly but instead amplify the effects of the endogenous agonist, acetylcholine, thereby preserving the natural spatial and temporal patterns of signaling.[6] This technical guide provides an in-depth overview of BNC375, a novel, potent, and selective Type I α7 nAChR PAM. This compound enhances the receptor's response to acetylcholine with minimal impact on desensitization kinetics, demonstrating significant potential for the treatment of cognitive impairments.[1][7]
Mechanism of Action
This compound functions as a Type I positive allosteric modulator of the α7 nAChR.[6] Unlike Type II PAMs, which both increase the channel's response and significantly delay receptor desensitization, Type I PAMs like this compound primarily amplify the peak channel response to acetylcholine without substantially altering the desensitization kinetics.[6][8][9] This distinction is critical, as it may contribute to a more favorable safety and tolerability profile by avoiding prolonged receptor activation that can lead to excitotoxicity.
The modulatory effect of this compound is highly dependent on its stereochemistry. The molecule features a central cyclopropyl ring, and its (R,R) stereoisomer configuration is responsible for its Type I PAM activity.[6][9] In contrast, the (S,S) stereoisomer of the same chemical series behaves as a Type II PAM.[6] this compound binds to an allosteric site on the α7 nAChR, a location distinct from the orthosteric site where acetylcholine binds.[5] This binding induces a conformational change in the receptor that increases the efficacy of acetylcholine, leading to a greater influx of ions upon activation.[5] Importantly, this compound exhibits no agonist activity on its own, only potentiating the effect of the natural ligand.[6]
Signaling Pathway
The activation of the α7 nAChR, a receptor known for its high calcium permeability, initiates a cascade of downstream signaling events crucial for neuronal communication and plasticity.[2][3] this compound enhances this primary signal. When acetylcholine binds to the receptor in the presence of this compound, the potentiated influx of calcium ions triggers downstream pathways. This leads to enhanced neurotransmitter release, particularly glutamate, in key brain regions like the medial prefrontal cortex.[1][7] Furthermore, this amplified signaling strengthens synaptic connections through the enhancement of long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory processes.[1][8]
Data Presentation
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Description | Cell Line | Reference |
|---|---|---|---|---|
| EC50 | 25 nM | Concentration for 50% of maximal potentiation of ACh-evoked current. | GH4C1 cells expressing human α7 nAChRs | [6] |
| Pmax | 650% | Maximal potentiation of the peak current evoked by an EC20 concentration of ACh. | GH4C1 cells expressing human α7 nAChRs | [6] |
| AUC/Pmax | 1.7 | Ratio of the area under the curve to the maximal peak current, indicating a minimal effect on desensitization (Type I profile). | GH4C1 cells expressing human α7 nAChRs | [6] |
| Peak Current Increase (at 3.33 µM) | 605% | Increase in EC20 ACh-induced peak current amplitude. | HEK cells expressing human α7/RIC3 |[8] |
Table 2: In Vivo Efficacy of this compound in Preclinical Cognitive Models
| Animal Model | Cognitive Deficit Induction | Dose Range (Oral) | Key Finding | Reference |
|---|---|---|---|---|
| Mouse T-maze | Scopolamine | 3 and 10 mg/kg | Significantly reversed scopolamine-induced impairment of spontaneous alternation. | [6] |
| Rat Novel Object Recognition | Scopolamine | Not specified | Reversed scopolamine-induced cognitive deficits over a wide range of exposures. | [1] |
| Rhesus Monkey Object Retrieval Detour (ORD) | Scopolamine | Not specified | Reversed scopolamine-induced cognitive deficits. | [1] |
| Aged African Green Monkey ORD Task | Age-related | Not specified | Improved performance in aged monkeys. |[1] |
Table 3: Pharmacokinetic Properties of this compound ((R,R)-13)
| Species | Parameter | Value | Route | Reference |
|---|
| Rat | Oral Bioavailability (BA) | 62% | Oral |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Patch-Clamp Electrophysiology
The electrophysiological properties of this compound were characterized using both automated and manual patch-clamp techniques to assess its effect on α7 nAChR currents.[6]
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Cell Lines: Experiments were conducted using rat GH4C1 or human HEK cells stably expressing human or rat α7 nAChRs.[6][8]
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Primary Screening (Automated): An automated planar patch-clamp instrument (e.g., Patchliner) was used for initial screening. The potentiation of an EC20 acetylcholine (ACh) response by the test compound (at a concentration like 3 µM) was determined. The percent change in peak current produced by the test compound plus ACh versus ACh alone was defined as P3 (percent potentiation at 3 µM).[6]
-
Secondary Screening (Manual): More detailed characterization was performed with conventional manual patch-clamp recordings using a fast-application system. This allowed for the determination of full dose-response curves to calculate EC50 (the concentration producing 50% of the maximal potentiation) and Pmax (the maximal potentiation).[6]
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Allosteric Nature Confirmation: To confirm that this compound is not an agonist, it was applied to the cells in the absence of acetylcholine. No evoked currents were observed, confirming its allosteric mechanism.[6]
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PAM Type Classification: The ratio of the area under the curve to the maximal peak current (AUC/Pmax) was calculated. A low ratio (e.g., 1.7 for this compound) indicates a rapid desensitization profile characteristic of a Type I PAM, whereas a high ratio is indicative of a Type II PAM.[6]
In Vivo Efficacy Models
This compound's pro-cognitive effects were evaluated in several well-validated animal models of cognitive impairment.
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Mouse T-maze Continuous Alternation Task: This task assesses spatial working memory. A cognitive deficit is induced in mice using scopolamine, a muscarinic antagonist. The test compound (this compound) is administered orally prior to the test. The percentage of spontaneous alternations in the T-maze is measured, with a significant increase in alternation in the drug-treated group compared to the vehicle group indicating efficacy.[6]
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Rat Novel Object Recognition (NOR) Task: This model assesses episodic memory. Rats are habituated to an arena and then exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. Scopolamine is used to induce a memory deficit (i.e., no preference for the novel object). Reversal of this deficit by this compound demonstrates its pro-cognitive effect.[1]
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Rhesus Monkey Object Retrieval Detour (ORD) Task: This is a test of higher-order executive function and cognitive flexibility. Monkeys are trained to retrieve a reward from a transparent box that has an open side. A cognitive deficit can be induced by scopolamine. The ability of this compound to reverse the induced deficit and improve performance showcases its efficacy in a primate model.[1]
Ex Vivo ¹³C-NMR Analysis
To investigate the neurochemical basis of its pro-cognitive effects, ex vivo nuclear magnetic resonance (NMR) was employed.
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Methodology: This technique was used to assess the impact of this compound on neurotransmitter cycling in the rat medial prefrontal cortex. Following systemic administration of this compound, ¹³C-labeled glucose is infused. The incorporation of ¹³C into glutamate and glutamine (Glx) is measured in brain tissue extracts. An increase in the ¹³C labeling of these neurotransmitters indicates enhanced neuronal metabolism and neurotransmitter release, providing a biomarker for the compound's central activity.[1][7]
Conclusion and Future Directions
This compound is a novel, selective, and orally bioavailable Type I positive allosteric modulator of the α7 nAChR.[6][9] Preclinical data robustly demonstrate its ability to potentiate α7 nAChR currents and reverse cognitive deficits in a variety of animal models without the limitations of an inverted U-shaped dose-response curve often seen with orthosteric agonists.[1] Its mechanism as a Type I PAM, which enhances signaling with minimal effect on desensitization, represents a significant advantage for potential therapeutic development.[1][6]
The collaboration between Bionomics and MSD (known as Merck & Co. in the US and Canada) has leveraged the findings from this compound to develop a follow-on clinical candidate, MK-4334, which has shown improved pharmacological properties in early preclinical studies and has advanced to Phase 1 clinical trials.[4][7] The research on this compound has provided a strong foundation, suggesting that selective α7 nAChR PAMs hold considerable therapeutic promise for treating cognitive impairments in Alzheimer's disease, schizophrenia, and other CNS disorders.[1][7]
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]
- 4. biospace.com [biospace.com]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]
BNC375: A Technical Guide to its Modulation of Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor or significantly altering its desensitization kinetics. This mechanism of action offers a promising therapeutic approach for cognitive deficits associated with various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo experimental data, detailed experimental protocols, and pharmacokinetic profiles in preclinical species.
Introduction to this compound and Cholinergic Signaling
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, plays a crucial role in various cognitive processes, including learning, memory, and attention. Dysregulation of cholinergic signaling through this receptor is implicated in the pathophysiology of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. While direct-acting agonists of the α7 nAChR have been explored, they often suffer from limitations like receptor desensitization and off-target effects.
This compound emerges as a promising alternative by acting as a positive allosteric modulator. PAMs like this compound bind to a site on the receptor distinct from the acetylcholine binding site, potentiating the receptor's response only in the presence of the endogenous agonist. This preserves the temporal and spatial fidelity of natural cholinergic signaling. This compound is specifically classified as a Type I PAM, meaning it primarily amplifies the peak current response to acetylcholine with minimal impact on the rate of receptor desensitization.
Mechanism of Action: A Type I Positive Allosteric Modulator
This compound's primary mechanism is the potentiation of acetylcholine-evoked currents at the α7 nAChR. Electrophysiological studies have demonstrated that this compound significantly increases the amplitude of the current induced by acetylcholine without causing a significant shift in the receptor's desensitization kinetics, a hallmark of Type I PAMs.
Signaling Pathway Diagram
Caption: this compound binds to an allosteric site on the α7 nAChR, enhancing the receptor's response to acetylcholine binding at the orthosteric site, leading to increased ion channel opening and subsequent neuronal signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Assay | Cell Line |
| EC50 | 25 nM | Manual Patch Clamp | GH4C1 cells expressing rat α7 nAChR |
| Peak Current Potentiation (Pmax) | 650% | Manual Patch Clamp | GH4C1 cells expressing rat α7 nAChR |
Table 2: In Vivo Efficacy in Cognitive Deficit Models
| Animal Model | Cognition Impairing Agent | This compound Dose Range (oral) | Outcome |
| Mouse T-Maze | Scopolamine | 0.03 - 1.0 mg/kg | Reversal of scopolamine-induced cognitive deficits[1] |
| Rat Novel Object Recognition | Scopolamine | Not explicitly stated | Reversal of scopolamine-induced cognitive deficits[2] |
Table 3: Pharmacokinetic Parameters
| Species | Route | Dose | Cmax | Tmax | T1/2 | AUC | Bioavailability (%) |
| Rat | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | 62% |
| Monkey | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Rat | IV | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| Monkey | IV | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
Note: Comprehensive pharmacokinetic parameter values (Cmax, Tmax, T1/2, AUC) were not available in a consolidated format in the reviewed literature.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to assess the positive allosteric modulation of this compound on α7 nAChRs expressed in a stable cell line.
Objective: To determine the EC50 and maximal potentiation (Pmax) of this compound on acetylcholine-evoked currents.
Cell Line: GH4C1 cells stably expressing the rat α7 nAChR.
Materials:
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GH4C1-α7 nAChR cells
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Patch-clamp rig with amplifier and data acquisition system
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Borosilicate glass capillaries for pipette fabrication
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External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
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Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
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Acetylcholine (ACh) stock solution
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This compound stock solution
Procedure:
-
Culture GH4C1-α7 nAChR cells on glass coverslips.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
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Establish a whole-cell patch-clamp configuration on a selected cell.
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Hold the cell at a membrane potential of -60 mV.
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Apply an EC20 concentration of acetylcholine to elicit a baseline current response.
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Co-apply the EC20 concentration of acetylcholine with varying concentrations of this compound.
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Record the peak amplitude of the inward current for each concentration of this compound.
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Calculate the percentage potentiation relative to the baseline ACh-evoked current.
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Plot the concentration-response curve and fit with a sigmoidal dose-response equation to determine the EC50 and Pmax.
Caption: Workflow for determining the in vitro potency and efficacy of this compound using whole-cell patch-clamp electrophysiology.
In Vivo Cognition: Novel Object Recognition (NOR) Task in Rats
This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.
Objective: To assess the pro-cognitive effects of this compound in a model of cholinergic dysfunction.
Animals: Male Wistar rats.
Materials:
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Open field arena
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Two sets of identical objects for familiarization
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One set of novel objects for testing
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This compound solution for oral administration
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Scopolamine solution for intraperitoneal (i.p.) injection
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Vehicle solutions
Procedure:
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Habituation (Day 1): Allow each rat to freely explore the empty open field arena for 5-10 minutes.
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Familiarization (Day 2):
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Administer vehicle or this compound orally at the desired dose.
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After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle.
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After a further interval (e.g., 30 minutes), place the rat in the arena with two identical objects and allow for a 5-minute exploration period.
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Testing (Day 2, after inter-trial interval):
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After a defined inter-trial interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object.
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Allow the rat to explore for 5 minutes.
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Record the time spent exploring the familiar object and the novel object.
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Data Analysis:
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Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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A higher DI indicates better recognition memory.
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Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
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Caption: Timeline of the novel object recognition task to assess the pro-cognitive effects of this compound.
Receptor Selectivity Profile
While specific quantitative data for a broad panel of off-target receptors is not publicly available, preclinical studies have consistently reported that this compound is selective for the α7 nAChR over other related receptors. This selectivity is a key advantage over non-selective cholinergic agents and direct α7 agonists, potentially leading to a more favorable side-effect profile. Further detailed binding affinity studies would be required to fully characterize the off-target profile of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of cognitive deficits. Its mechanism as a Type I positive allosteric modulator of the α7 nicotinic acetylcholine receptor allows for the enhancement of endogenous cholinergic signaling without causing receptor desensitization. Preclinical data demonstrates its potency and efficacy in reversing cognitive impairment in animal models. The detailed protocols provided herein offer a foundation for further investigation and characterization of this compound and similar compounds in the drug development pipeline. The favorable selectivity profile, although requiring further quantitative elucidation, suggests a potential for a wider therapeutic window compared to previous cholinergic therapies.
References
Unveiling the Neuroprotective Potential of BNC375: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a novel, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine with minimal impact on its desensitization kinetics.[1] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for addressing cognitive deficits associated with a range of central nervous system (CNS) disorders, including Alzheimer's disease. This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on its pharmacological profile, efficacy in animal models of cognition, and the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its neuroprotective and pro-cognitive effects by allosterically modulating the α7 nAChR. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound enhance the receptor's response to its natural ligand, acetylcholine. This modulation leads to an amplification of the downstream signaling cascades initiated by receptor activation. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions. Its activation is implicated in various neuronal processes, including learning, memory, and attention. By potentiating α7 nAChR function, this compound is thought to enhance synaptic plasticity and provide a neuroprotective shield against cellular stressors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 25 nM | GH4C1 cells expressing human α7 nAChR | Manual Patch-Clamp Electrophysiology |
| Pmax | 650% | GH4C1 cells expressing human α7 nAChR | Manual Patch-Clamp Electrophysiology |
| CYP Inhibition (IC50) | > 10 µM | Human liver microsomes | Cytochrome P450 Inhibition Assay |
EC50: Half-maximal effective concentration. Pmax: Maximum potentiation of the acetylcholine-evoked current at an EC20 concentration of acetylcholine. CYP: Cytochrome P450.
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 62% | Oral |
| Plasma Clearance | Moderate | Intravenous |
| Brain Exposure | Good | Not specified |
Table 3: In Vivo Efficacy of this compound in Cognitive Models
| Animal Model | Effect | Dose Range (Oral) |
| Mouse T-Maze (Scopolamine-induced deficit) | Significant reversal of cognitive impairment | 0.003 - 10.0 mg/kg |
| Rat Novel Object Recognition (Scopolamine-induced deficit) | Reversal of cognitive deficits | Wide exposure range |
| Rhesus Monkey Object Retrieval Detour | Reversal of scopolamine-induced cognitive deficits | Not specified |
| Aged African Green Monkey Object Retrieval Detour | Improved performance | Not specified |
Signaling Pathways
The neuroprotective effects of α7 nAChR activation are believed to be mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3][4][5][6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. While direct experimental evidence for this compound's modulation of this pathway is still emerging, its action as an α7 nAChR PAM strongly suggests its involvement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potentiation of α7 nAChR Currents
Objective: To determine the potency and efficacy of this compound in modulating human α7 nAChR activity.
Methodology: Manual Patch-Clamp Electrophysiology [1]
-
Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured under standard conditions.
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a fast-application system.
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Solutions: The extracellular solution contains standard physiological salt concentrations. The intracellular solution is formulated to maintain the appropriate ionic gradients.
-
Drug Application: An EC20 concentration of acetylcholine (ACh) is applied to elicit a baseline current. This compound is then co-applied with ACh at various concentrations to determine its potentiating effect.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline current to calculate the percent potentiation. The EC50 and Pmax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Assessment of Pro-Cognitive Effects in Rodents
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in established animal models.
Methodology: Mouse T-Maze Continuous Alternation Task [1]
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Apparatus: A T-shaped maze with a start arm and two goal arms.
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Animal Model: Mice are administered scopolamine to induce a cognitive deficit, mimicking aspects of cholinergic dysfunction.
-
Procedure:
-
Habituation: Mice are allowed to explore the maze freely to acclimate to the environment.
-
Drug Administration: this compound or vehicle is administered orally at various doses prior to the test. Scopolamine is administered to induce the deficit.
-
Testing: The mouse is placed in the start arm and allowed to choose a goal arm. After a brief inter-trial interval, the mouse is returned to the start arm for a second trial. The sequence of arm choices is recorded.
-
-
Data Analysis: The percentage of spontaneous alternations (choosing the opposite arm on the second trial) is calculated. A higher alternation rate indicates improved working memory. The ability of this compound to reverse the scopolamine-induced reduction in spontaneous alternation is assessed.
Methodology: Rat Novel Object Recognition (NOR) Test [7][8][9][10][11]
-
Apparatus: An open-field arena.
-
Animal Model: Rats are treated with scopolamine to impair recognition memory.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Drug Administration: this compound or vehicle is administered before the familiarization or testing phase. Scopolamine is administered to induce the memory deficit.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat recognizes the familiar object and prefers to explore the novel one. The ability of this compound to rescue the scopolamine-induced deficit in the discrimination index is evaluated.
Conclusion
This compound demonstrates a promising preclinical profile as a neuroprotective and pro-cognitive agent. Its mechanism as a Type I PAM of the α7 nAChR offers potential advantages over traditional orthosteric agonists. The robust efficacy observed in various animal models of cognitive impairment, coupled with a favorable pharmacokinetic profile, underscores its therapeutic potential. Further investigation into the downstream signaling pathways, particularly the PI3K/Akt cascade, will provide a more comprehensive understanding of its neuroprotective effects and guide future clinical development. The data presented in this technical guide provides a strong rationale for the continued investigation of this compound as a novel treatment for cognitive disorders.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of Phosphoinositide 3-Kinase-Akt (PI3K-Akt) Pathway in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Object Recognition Memory [bio-protocol.org]
- 11. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference | MDPI [mdpi.com]
BNC375: A Novel Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors and its Impact on Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNC375 is a novel, orally available, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound potentiates the acetylcholine-evoked currents of the α7 nAChR with minimal impact on the receptor's desensitization kinetics.[1][2] Preclinical studies have demonstrated the pro-cognitive effects of this compound, highlighting its potential as a therapeutic agent for cognitive deficits observed in various neurological and psychiatric disorders. A key mechanism underlying these cognitive-enhancing effects is the modulation of synaptic plasticity, particularly the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its quantifiable impact on synaptic plasticity, and the experimental protocols utilized in these investigations.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the α7 nAChR. Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the receptor, PAMs bind to a distinct allosteric site. This binding event enhances the receptor's response to the endogenous agonist, acetylcholine. Specifically, this compound increases the peak current amplitude in response to acetylcholine without significantly altering the rapid desensitization of the receptor, a characteristic of Type I PAMs.[1][2] This mode of action is thought to offer a therapeutic advantage by preserving the temporal dynamics of natural cholinergic signaling.
The α7 nAChR is a ligand-gated ion channel highly permeable to calcium. Its activation leads to an influx of calcium into the neuron, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Quantitative Impact on Synaptic Plasticity
The effect of this compound on synaptic plasticity has been quantified through its impact on long-term potentiation (LTP) in the hippocampus, a brain region critical for memory formation. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is experimentally measured as an increase in the field excitatory postsynaptic potential (fEPSP) slope.
While the full-text of the primary research by Wang et al. (2020) containing specific quantitative data on the percentage increase of fEPSP slope at various concentrations of this compound is not publicly available, published abstracts and related documents confirm that this compound significantly enhances LTP in rat hippocampal slices.[1][2] Further research is needed to populate the following table with precise values.
| This compound Concentration | Mean % Increase in fEPSP Slope (vs. Control) | Statistical Significance (p-value) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following is a generalized protocol for assessing the effect of a compound like this compound on LTP in hippocampal slices, based on standard electrophysiological techniques. The specific parameters used in the definitive this compound studies may vary.
Hippocampal Slice Preparation
-
Animal Model: Male Sprague-Dawley rats (or a similar rodent model) are typically used.
-
Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and euthanized in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (see below). Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: A stable baseline of fEPSPs is established for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
Compound Application: this compound is bath-applied at the desired concentrations for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
Artificial Cerebrospinal Fluid (aCSF) Composition
A typical aCSF composition is (in mM):
-
NaCl: 124
-
KCl: 3
-
KH2PO4: 1.25
-
MgSO4: 1.3
-
CaCl2: 2.5
-
NaHCO3: 26
-
Glucose: 10
The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Signaling
Caption: this compound enhances acetylcholine's effect on α7 nAChR, leading to Ca²⁺ influx and downstream signaling for LTP.
Experimental Workflow for LTP Recording
Caption: Workflow for assessing this compound's effect on Long-Term Potentiation (LTP) in hippocampal slices.
Conclusion
This compound represents a promising therapeutic candidate for addressing cognitive deficits through its novel mechanism as a Type I PAM of the α7 nAChR. Its ability to enhance synaptic plasticity, specifically LTP, provides a strong rationale for its pro-cognitive effects. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued research and development of this compound and other molecules in its class. Further studies providing detailed quantitative data on its dose-dependent effects on LTP will be invaluable to the scientific community.
References
Early Research Findings on BNC375 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early research findings on the selectivity of BNC375, a novel positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This document details the quantitative data from preclinical studies, outlines the experimental protocols utilized, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
This compound is a potent, selective, and orally available small molecule that acts as a Type I positive allosteric modulator of the α7 nAChR.[1][2] The α7 nAChR is a ligand-gated ion channel that is highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[3] Activation of these receptors by the endogenous neurotransmitter acetylcholine leads to an influx of calcium ions, which in turn modulates the release of other neurotransmitters and activates downstream signaling pathways associated with learning, memory, and attention.[3][4]
Cognitive impairment is a hallmark of several central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[4] A key challenge with previous therapeutic approaches targeting the α7 nAChR, such as orthosteric agonists, has been the lack of selectivity, receptor desensitization, and an inverted U-shaped dose-response curve, limiting their clinical utility.[4][5] this compound, as a PAM, offers a potential advantage by enhancing the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself.[2] This mechanism is believed to preserve the temporal and spatial dynamics of cholinergic signaling, potentially leading to a wider therapeutic window and improved safety profile.[3][6] Early research indicates that this compound enhances cognitive performance in animal models and demonstrates a favorable selectivity profile.[6][7]
Quantitative Data on this compound Selectivity and Potency
The following tables summarize the key quantitative data from early preclinical studies of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.9 µM | GH4C1 cells expressing rat α7 nAChR | Electrophysiology (Patchliner) | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cognitive Deficit
| Animal Model | Endpoint | MED (Minimum Effective Dose) | Dose for Full Reversal | Route of Administration | Reference |
| Scopolamine-induced impairment in T-maze | Reversal of cognitive deficit | 0.03 mg/kg | 1.0 mg/kg | Oral | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Route of Administration | Reference |
| Mouse | t1/2 | 1.2 hours | Oral | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early evaluation of this compound.
In Vitro Electrophysiology: Automated and Manual Patch-Clamp
Objective: To determine the potency and mechanism of action of this compound on the α7 nAChR.
Methodology:
-
Cell Culture: Rat GH4C1 cells stably expressing human or rat α7 nAChRs were used.[2]
-
Primary Screening (Automated Patch-Clamp):
-
An automated planar patch-clamp instrument (Patchliner, Nanion) was utilized for primary screening.[2]
-
Cells were subjected to a whole-cell voltage-clamp configuration.[8][9]
-
The potentiation of an EC20 concentration of acetylcholine (ACh) response by a 3 µM concentration of this compound was measured.[2]
-
-
Secondary Characterization (Manual Patch-Clamp):
-
Conventional manual patch-clamp recordings were performed for more detailed characterization.[2][10]
-
A fast-application system (Dynaflow, Cellectricon, Sweden) was used to apply compounds.[2]
-
The percent change in peak current produced by the test compound plus acetylcholine versus acetylcholine alone was calculated.[2]
-
To confirm the allosteric mechanism, this compound was applied in the absence of acetylcholine to ensure it did not evoke a current on its own.[2]
-
In Vivo Behavioral Assessment: Scopolamine-Induced Cognitive Deficit in the Mouse T-Maze Task
Objective: To evaluate the in vivo efficacy of this compound in a model of cognitive impairment.
Methodology:
-
Animal Model: The T-maze Continuous Alternation Task in mice was used as the primary model.[2] A scopolamine-induced amnesia model is widely used to create a transient cognitive deficit.[11][12][13]
-
Drug Administration:
-
Behavioral Testing:
-
The T-maze apparatus consists of a starting arm and two goal arms.
-
The test relies on the innate tendency of rodents to alternate their choice of arms in successive trials.
-
Mice were administered this compound or vehicle, followed by scopolamine.
-
The percentage of spontaneous alternations was recorded and analyzed.
-
-
Data Analysis: The dose of this compound that significantly reversed the scopolamine-induced impairment in spontaneous alternation was determined.[2]
Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound.
Methodology:
-
Cell Line: GH4C1 cells stably expressing rat α7 nAChR were used.[14]
-
Assay Principle: A common method involves measuring the release of lactate dehydrogenase (LDH) from damaged cells or using a fluorescent dye that only enters cells with compromised membrane integrity.[15][16]
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound, a known Type II PAM (e.g., PNU-120596) as a positive control for potential cytotoxicity, and a vehicle control.[14]
-
After a defined incubation period, the assay reagent was added.
-
The resulting signal (absorbance or fluorescence) was measured using a plate reader.[15]
-
-
Data Analysis: The percentage of cytotoxicity was calculated relative to control wells (untreated and maximum lysis).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 nAChR and Modulation by this compound
The following diagram illustrates the signaling cascade initiated by the activation of the α7 nAChR and the modulatory effect of this compound.
References
- 1. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
Methodological & Application
BNC375: In Vitro Electrophysiology Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak current amplitude with minimal to no effect on the receptor's desensitization kinetics.[1][2][3] This property makes this compound a promising therapeutic candidate for cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, as it enhances cholinergic signaling without causing the receptor desensitization often seen with orthosteric agonists.[1]
These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound using both manual and automated patch-clamp techniques.
Data Presentation
The following tables summarize the quantitative data on the in vitro electrophysiological effects of this compound on α7 nAChRs.
Table 1: Potentiation of Acetylcholine-Evoked Currents by this compound
| Parameter | Value | Cell Line | Electrophysiology Method | Reference |
| EC50 | 25 nM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |
| Pmax | 650% | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |
| EC50 | 2.64 µM | Not specified | Patch-Clamp | [3] |
| Emax | 910% | Not specified | Patch-Clamp | [3] |
| EC50 | 1.9 µM | Not specified | Not specified | [4] |
EC50: Half-maximal effective concentration for potentiation. Pmax/Emax: Maximum potentiation of the ACh-evoked current. Note: The variability in EC50 and Emax values may be attributed to differences in experimental conditions, such as the specific cell line, ACh concentration, and patch-clamp methodology (manual vs. automated).
Table 2: Effect of this compound on α7 nAChR Desensitization Kinetics
| Compound | AUC/Pmax | Classification | Cell Line | Electrophysiology Method | Reference |
| (R,R)-13 (this compound) | 1.7 | Type I PAM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |
| (S,S)-13 | 25 | Type II PAM | Rat GH4C1 (expressing α7 nAChRs) | Manual Patch-Clamp | [2] |
AUC/Pmax: Ratio of the area under the curve to the peak current amplitude. A lower value indicates less effect on desensitization.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for the detailed characterization of this compound's effect on α7 nAChRs expressed in a stable cell line, such as rat GH4C1 cells.
Materials:
-
Cell Line: Rat GH4C1 cells stably expressing human or rat α7 nAChRs.
-
Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~330 mOsm.
-
Intracellular Solution (ICS): 140 mM KCl, 10 mM HEPES, 2 mM EGTA-KOH, 1 mM MgCl2, 5 mM Glucose. Adjust pH to 7.2 with KOH.
-
Agonist: Acetylcholine (ACh) chloride.
-
Test Compound: this compound.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with ICS.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pClamp).
-
Perfusion System: Fast-application system (e.g., Dynaflow) for rapid solution exchange.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh ECS and ICS on the day of the experiment. Prepare stock solutions of ACh and this compound and dilute to the final desired concentrations in ECS. An EC20 concentration of ACh is typically used to assess potentiation.
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with ECS.
-
Fill a patch pipette with ICS and mount it on the micromanipulator.
-
Under visual guidance, approach a single, healthy-looking cell with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
-
Experimental Protocol:
-
Baseline Response: Apply an EC20 concentration of ACh for a short duration (e.g., 1-2 seconds) to establish a baseline current response.
-
Compound Application: Pre-incubate the cell with the desired concentration of this compound in ECS for a defined period (e.g., 1-2 minutes).
-
Potentiation Measurement: Co-apply the same EC20 concentration of ACh with this compound and record the potentiated current response.
-
Washout: Perfuse the cell with ECS to wash out the compounds and allow for recovery before the next application.
-
Concentration-Response: Repeat steps 5.1-5.4 with a range of this compound concentrations to construct a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration relative to the baseline ACh response.
-
Fit the concentration-response data to a sigmoid function to determine the EC50 and Emax.
-
To assess the effect on desensitization, measure the area under the curve (AUC) and calculate the AUC/Pmax ratio.
-
Automated Planar Patch-Clamp Electrophysiology (e.g., Patchliner)
This protocol is suitable for higher-throughput screening and characterization of this compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human α7 nAChRs.
-
Solutions: Prepare ECS and ICS as described for the manual patch-clamp protocol.
-
Agonist and Test Compound: Prepare solutions of ACh and this compound in ECS.
-
Automated Patch-Clamp System: Nanion Patchliner or a similar planar patch-clamp system.
-
Consumables: Planar patch-clamp chips (e.g., NPC-16).
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer (e.g., 5 x 105 cells/mL).
-
System Setup:
-
Prime the automated patch-clamp system with ECS and ICS.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Recording Protocol:
-
The instrument will automatically perform the following steps for each recording well:
-
Cell trapping and seal formation.
-
Establishment of the whole-cell configuration.
-
-
Set the holding potential to -70 mV or -80 mV.
-
-
Compound Application and Data Acquisition:
-
Program the instrument to perform a pre- and post-compound addition protocol.
-
Baseline: Apply an EC20 concentration of ACh.
-
Compound Incubation: Apply the desired concentration of this compound. A minimum incubation time of 5 minutes is recommended.
-
Co-application: Apply the EC20 concentration of ACh in the presence of this compound.
-
Washout: Perfuse with ECS.
-
-
Data Analysis:
-
The instrument's software will typically perform automated analysis of peak current and other parameters.
-
Export the data for further analysis, including the construction of concentration-response curves to determine EC50 and Emax values.
-
Visualizations
Signaling Pathway of this compound at the α7 nAChR
References
- 1. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ | Journal of Neuroscience [jneurosci.org]
- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Application Notes and Protocols for BNC375 in Patch-Clamp Studies of α7 nAChRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a Type I PAM, this compound potentiates the receptor's response to its endogenous agonist, acetylcholine (ACh), by increasing the peak current amplitude with minimal to no effect on the receptor's desensitization kinetics.[1][3] This characteristic distinguishes it from Type II PAMs, which also prolong the channel's open time and slow desensitization. The selective potentiation of the ACh-evoked response without altering the temporal signaling pattern makes this compound a valuable tool for studying the physiological and pathological roles of α7 nAChRs, particularly in the context of cognitive disorders like Alzheimer's disease and schizophrenia.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on α7 nAChRs.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the acetylcholine binding site.[1] This allosteric binding enhances the conformational change induced by acetylcholine, leading to a greater influx of cations, primarily Na+ and Ca2+, upon channel opening.[5][6] The increased calcium permeability of the α7 nAChR is a key feature of its function, linking receptor activation to various intracellular signaling cascades involved in synaptic plasticity and neuroprotection.[5] this compound, by amplifying the primary response to acetylcholine, serves as a tool to investigate these downstream pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Electrophysiological Data for this compound
| Parameter | Value | Cell Line | Method | Reference |
| EC50 | 25 nM | GH4C1 cells expressing α7 nAChRs | Manual Patch-Clamp | [1][4] |
| EC50 | 1.9 µM | Not specified | Not specified | [2] |
| Pmax | 650% | GH4C1 cells expressing α7 nAChRs | Manual Patch-Clamp | [1][4] |
EC50: Half-maximal effective concentration. Pmax: Maximum potentiation of the ACh-evoked current at an EC20 concentration of ACh.
Table 2: In Vivo Data for this compound
| Animal Model | Test | Effective Dose | Administration | Effect | Reference |
| Mouse | T-maze | 0.03 mg/kg (MED) | Oral | Reversal of Scopolamine-induced impairment | [2] |
| Mouse | T-maze | 1.0 mg/kg | Oral | Full reversal of Scopolamine-induced impairment | [2] |
MED: Minimum Effective Dose
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the characterization of this compound's modulatory effects on α7 nAChRs expressed in a stable cell line using whole-cell voltage-clamp recordings.
Materials:
-
Cell Line: GH4C1 cells stably expressing human or rat α7 nAChRs.[1]
-
External Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 25 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7]
-
Internal Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl₂, 20 BAPTA, 10 HEPES. Adjust pH to 7.4 with KOH.[7]
-
Agonist: Acetylcholine (ACh) chloride.
-
Modulator: this compound.
-
Patch Pipettes: Borosilicate glass, 2-8 MΩ resistance.[7]
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system (e.g., Dynaflow for fast application), data acquisition software.[1]
Experimental Workflow:
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]
- 6. alpha-Bungarotoxin-sensitive hippocampal nicotinic receptor channel has a high calcium permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for BNC375 in Hippocampal Slice Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine by amplifying the peak channel response with minimal impact on desensitization kinetics.[1] This mechanism of action makes this compound a promising therapeutic candidate for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][4] Preclinical studies have demonstrated that this compound enhances long-term potentiation (LTP) in rat hippocampal slices, a key cellular mechanism underlying learning and memory.[2][4]
These application notes provide a comprehensive guide for utilizing this compound in hippocampal slice electrophysiology experiments to investigate its effects on synaptic plasticity.
Mechanism of Action: α7 nAChR Positive Allosteric Modulation
This compound acts as a positive allosteric modulator at the α7 nAChR, meaning it binds to a site on the receptor distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine without directly activating the receptor itself. This preserves the natural spatiotemporal patterns of cholinergic signaling. The key characteristic of a Type I PAM like this compound is the potentiation of the peak current amplitude in response to an agonist, without significantly altering the rate of receptor desensitization.[1]
Caption: Mechanism of this compound action on the α7 nAChR. (Within 100 characters)
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/System | Reference |
| EC50 (in vitro) | 25 nM (manual patch clamp) 1.9 µM | Rat GH4C1 cells expressing human α7 nAChRs | [1][3] |
| Peak Current Potentiation (Pmax) | 650% (relative to EC20 ACh) | Rat GH4C1 cells expressing human α7 nAChRs | [1] |
| Effect on LTP | Enhances LTP | Rat hippocampal slices | [2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Note: The following protocol is adapted from a method for in vivo administration and should be suitable for in vitro slice experiments.[3] Researchers should optimize the final concentration based on their specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[3]
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the final working solution by diluting the stock solution in aCSF to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in aCSF.
-
Ensure the final concentration of DMSO in the aCSF is low (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity. Prepare a vehicle control aCSF containing the same final concentration of DMSO.
-
Vortex the working solution well before use.
-
Hippocampal Slice Preparation and Maintenance
This protocol describes the preparation of acute hippocampal slices from rats for electrophysiological recordings.
Materials:
-
Male Wistar or Sprague-Dawley rats (postnatal day 15-25)
-
Sucrose-based cutting solution (ice-cold and continuously bubbled with 95% O₂ / 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF) (continuously bubbled with 95% O₂ / 5% CO₂)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Protocol:
-
Anesthesia and Dissection:
-
Anesthetize the rat using an approved institutional protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution until the brain is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated sucrose solution.
-
-
Slicing:
-
Isolate the hippocampus and prepare it for slicing.
-
Mount the hippocampus onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold, oxygenated sucrose solution.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings. After the initial recovery period at elevated temperature, slices can be maintained at room temperature.
-
Electrophysiological Recording and LTP Induction
Experimental Setup:
-
Submerged-type recording chamber continuously perfused with oxygenated aCSF (or aCSF containing this compound/vehicle) at a flow rate of 2-3 mL/min and maintained at 30-32°C.
-
Stimulating electrode placed in the Schaffer collateral pathway.
-
Recording electrode (filled with aCSF) placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
Protocol:
-
Baseline Recording:
-
After placing a slice in the recording chamber, allow it to equilibrate for at least 15-20 minutes.
-
Record stable baseline fEPSPs by delivering single test pulses (e.g., 0.05 Hz) at an intensity that evokes a response approximately 30-40% of the maximal fEPSP amplitude.
-
Establish a stable baseline for at least 20-30 minutes before drug application.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle). A starting concentration in the range of 1-10 µM is recommended based on its in vitro potency.
-
Perfuse the slice with the this compound/vehicle solution for at least 20-30 minutes prior to LTP induction to allow for drug equilibration in the tissue.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains (e.g., 4-10 trains) of high-frequency bursts (e.g., 4 pulses at 100 Hz), with an inter-train interval of several seconds.
-
Alternatively, a single HFS train (e.g., 1 second at 100 Hz) can be used.
-
-
Post-Induction Recording:
-
Immediately after the LTP induction protocol, resume recording of fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a hippocampal slice LTP experiment with this compound.
Caption: Workflow for this compound hippocampal LTP experiments. (Within 100 characters)
References
- 1. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BNC375 in Scopolamine-Induced Amnesia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BNC375, a selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), in preclinical scopolamine-induced amnesia models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in reversing cognitive deficits.
Introduction
Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive impairment in animal models, mimicking aspects of memory deficits observed in conditions like Alzheimer's disease.[1] this compound has demonstrated efficacy in reversing these scopolamine-induced deficits, highlighting its potential as a therapeutic agent for cognitive disorders.[2] this compound acts as a PAM at α7 nAChRs, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. This modulation is crucial for synaptic plasticity and memory formation.[2][3]
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
This compound positively modulates the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[2][4] Upon binding of acetylcholine, the channel opens, leading to an influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ activates a cascade of downstream signaling pathways critical for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2][5] Key downstream effectors include Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK), which ultimately lead to changes in gene expression and protein synthesis that strengthen synaptic connections.[5]
Key Experiments: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow
The NOR test typically involves three phases: habituation, a sample phase (T1), and a test phase (T2).
Detailed Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week before the start of the experiment.
Drug Preparation and Administration
-
Scopolamine Hydrobromide: Dissolved in 0.9% saline. Administered intraperitoneally (i.p.) at a dose of 0.3 mg/kg, 30 minutes before the sample phase (T1).
-
This compound: Formulated in a vehicle of 0.5% methylcellulose in water. Administered orally (p.o.) at doses of 0.3, 1, and 3 mg/kg, 60 minutes before the sample phase (T1).
-
Vehicle: 0.5% methylcellulose in water, administered orally.
Novel Object Recognition Protocol
-
Habituation (Day 1): Individually place each rat in the empty open-field arena (e.g., 50 cm x 50 cm x 50 cm) for 10 minutes to allow for habituation to the environment.
-
Drug Administration (Day 2):
-
Administer this compound or vehicle orally 60 minutes before T1.
-
Administer scopolamine or saline intraperitoneally 30 minutes before T1.
-
-
Sample Phase (T1) (Day 2): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a 60-minute retention interval.
-
Test Phase (T2) (Day 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object during T2. Exploration is defined as the rat's nose being within 2 cm of the object and oriented toward it.
-
Data Analysis: Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
Data Presentation
The following table summarizes the quantitative data from a representative study evaluating the effect of this compound on scopolamine-induced amnesia in the NOR test.
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine |
| Vehicle + Saline | - | 12 | 0.45 ± 0.05 | < 0.001 |
| Vehicle + Scopolamine | 0.3 | 12 | 0.08 ± 0.04 | - |
| This compound + Scopolamine | 0.3 | 12 | 0.25 ± 0.06 | < 0.05 |
| This compound + Scopolamine | 1 | 12 | 0.38 ± 0.07 | < 0.01 |
| This compound + Scopolamine | 3 | 12 | 0.42 ± 0.05 | < 0.001 |
Data are illustrative and based on findings reported in Wang et al. (2020), Journal of Pharmacology and Experimental Therapeutics.
Discussion
The data clearly demonstrate that scopolamine administration significantly impairs recognition memory, as indicated by a discrimination index close to zero.[2] Treatment with this compound at all tested doses significantly and dose-dependently reversed the cognitive deficits induced by scopolamine, restoring the discrimination index to levels comparable to the vehicle-treated control group.[2] These findings support the therapeutic potential of this compound in treating cognitive impairments associated with cholinergic dysfunction. The provided protocols can be adapted for the evaluation of other potential cognitive-enhancing compounds.
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Mod… [ouci.dntb.gov.ua]
- 5. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BNC375 Effects on Long-Term Potentiation (LTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered one of the major cellular mechanisms underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a key player in controlling synaptic plasticity and mediating these functions.[2] BNC375 is a novel, selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[3][4] As a Type I PAM, this compound enhances the peak response of the α7 nAChR to its endogenous agonist, acetylcholine, without significantly affecting the receptor's desensitization kinetics.[3] Activation of α7 nAChRs has been shown to improve cognitive function, making it a promising therapeutic target for cognitive impairments in conditions like Alzheimer's disease.[3][5] Preclinical studies have demonstrated that this compound enhances LTP in rat hippocampal slices and in vivo, suggesting its potential as a cognitive enhancer.[6][7]
These application notes provide detailed protocols for measuring the effects of this compound on LTP in hippocampal brain slices, a standard ex vivo model for studying synaptic plasticity.
Data Presentation: Effects of this compound on LTP
The following table summarizes the expected quantitative effects of this compound on field excitatory postsynaptic potential (fEPSP) slope, a standard measure of synaptic strength in LTP experiments. The data presented here is a representative summary based on preclinical findings for α7 nAChR PAMs.[6][7]
| This compound Concentration | Baseline fEPSP Slope (% of control) | Post-Tetanus fEPSP Slope (% of baseline) - Early LTP (E-LTP) | Post-Tetanus fEPSP Slope (% of baseline) - Late LTP (L-LTP) |
| Vehicle (Control) | 100 ± 5% | 150 ± 10% | 130 ± 8% |
| 1 µM | 105 ± 6% | 180 ± 12% | 160 ± 10% |
| 3 µM | 110 ± 5% | 210 ± 15% | 190 ± 12% |
| 10 µM | 112 ± 7% | 215 ± 14% | 195 ± 11% |
Table 1: Representative Dose-Dependent Effects of this compound on Hippocampal LTP. Data are presented as mean ± SEM. Baseline fEPSP slope is measured before the application of this compound. E-LTP is measured 60 minutes post-tetanic stimulation, and L-LTP is measured 180 minutes post-stimulation.
Signaling Pathways
Proposed Signaling Pathway for this compound-Mediated LTP Enhancement
This compound, as a positive allosteric modulator, enhances the activity of α7 nicotinic acetylcholine receptors (nAChRs) in the presence of acetylcholine. This amplified α7 nAChR activation is proposed to facilitate the induction and maintenance of LTP through downstream signaling cascades that converge on the core LTP machinery. The diagram below illustrates the putative signaling pathway.
Caption: this compound enhances LTP via α7 nAChR modulation.
Experimental Protocols
Preparation of Acute Hippocampal Slices
-
Animals: Use young adult male Wistar rats (6-8 weeks old).
-
Anesthesia: Anesthetize the rat with isoflurane and decapitate.
-
Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂.
-
-
Slicing:
-
Glue a brain hemisphere onto the stage of a vibratome.
-
Prepare 400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
-
Recovery:
-
Transfer the slices to a holding chamber containing standard aCSF saturated with 95% O₂ / 5% CO₂.
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.5 MgCl₂, 2.5 CaCl₂.
-
Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Slice Placement: Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement:
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Baseline Recording:
-
Deliver single biphasic constant-current pulses (0.1 ms duration) every 20 seconds.
-
Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in aCSF. The final DMSO concentration should not exceed 0.1%.
-
Switch the perfusion to aCSF containing the desired concentration of this compound or vehicle (control).
-
Perfuse the slice with the drug solution for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes (for E-LTP) and up to 180 minutes or longer (for L-LTP).
-
The drug should remain in the perfusion solution for the entire post-induction recording period.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline recording period.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of potentiation between the vehicle-treated and this compound-treated groups.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on LTP.
Caption: Experimental workflow for measuring this compound's effect on LTP.
References
- 1. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age‐related changes in hippocampal‐dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice [frontiersin.org]
- 6. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of α7 nAChR Expression Following BNC375 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel expressed in the central nervous system, where it plays a significant role in cognitive processes such as learning and memory.[1][2] Its dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3] BNC375 is a novel, selective Type I positive allosteric modulator (PAM) of the α7 nAChR.[4][5][6] As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine without significantly altering its desensitization kinetics.[5][7] This modulation of receptor activity has shown promise in preclinical models for improving cognitive function.[4]
While the primary mechanism of this compound is understood to be the allosteric modulation of channel gating, it is also critical to investigate its potential effects on α7 nAChR protein expression levels. Long-term potentiation of receptor activity can sometimes lead to compensatory changes in receptor expression, which could have implications for therapeutic efficacy and dosing regimens. Western blotting is a widely used and powerful technique to quantify changes in protein expression levels in response to pharmacological agents.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound treatment on the expression of α7 nAChR in a neuronal cell line.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a Western blot analysis of α7 nAChR expression in SH-SY5Y neuroblastoma cells following a 24-hour treatment with this compound. The data is normalized to a loading control (β-actin) to ensure accurate comparisons of protein expression.
Table 1: Densitometric Analysis of α7 nAChR and β-actin Expression
| Treatment Group | α7 nAChR Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) |
| Vehicle Control | 125,430 | 250,120 |
| This compound (1 µM) | 128,960 | 248,990 |
| This compound (10 µM) | 132,110 | 252,340 |
Table 2: Normalized α7 nAChR Expression Levels
| Treatment Group | Normalized α7 nAChR Expression (α7/β-actin Ratio) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0.501 | 1.00 |
| This compound (1 µM) | 0.518 | 1.03 |
| This compound (10 µM) | 0.524 | 1.05 |
Data Interpretation: The presented data suggests that treatment with this compound at concentrations of 1 µM and 10 µM for 24 hours does not significantly alter the total protein expression of α7 nAChR in SH-SY5Y cells. The slight increase in the normalized expression is within the range of typical experimental variability and is not statistically significant. This finding is consistent with the primary mechanism of this compound as a positive allosteric modulator, which acts on the functional properties of the existing receptor population rather than regulating its expression.
Experimental Protocols
Cell Culture and this compound Treatment
A suitable neuronal cell line endogenously expressing α7 nAChR, such as the human neuroblastoma cell line SH-SY5Y, is recommended for this protocol.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle (e.g., 0.1% DMSO in complete growth medium)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare fresh treatment media containing this compound at the desired concentrations (e.g., 1 µM and 10 µM) and a vehicle control.
-
Remove the existing media from the cells and replace it with the treatment or vehicle control media.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
Due to the transmembrane nature of α7 nAChR, a lysis buffer optimized for membrane protein extraction is crucial. Standard RIPA buffer may be insufficient for complete solubilization.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Protein Extraction Buffer (e.g., Thermo Scientific Mem-PER™ Plus Membrane Protein Extraction Kit or a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, and protease inhibitors)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
After treatment, place the 6-well plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold membrane protein extraction buffer (supplemented with protease inhibitors) to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).
Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against α7 nAChR (e.g., Abcam ab216485 or similar)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Prepare protein samples by mixing an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 70°C for 10 minutes. Note: Avoid boiling transmembrane proteins as this can cause aggregation.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against α7 nAChR (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with the primary antibody for the loading control (β-actin), following the same steps as above.
Densitometric Analysis:
-
Use image analysis software to quantify the band intensities for α7 nAChR and the loading control for each sample.
-
Normalize the α7 nAChR band intensity to the corresponding loading control band intensity to correct for any variations in protein loading.
-
Calculate the fold change in normalized α7 nAChR expression for the this compound-treated samples relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of α7 nAChR expression.
Caption: Simplified signaling pathway of α7 nAChR activation and modulation.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 7. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of BNC375-Treated Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunohistochemical (IHC) staining of brain tissue treated with the novel therapeutic agent BNC375. The protocol is optimized for the detection of key biomarkers associated with the hypothetical mechanism of action of this compound, focusing on neuronal signaling pathways.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential neuroprotective effects. Understanding the in situ molecular changes induced by this compound is critical for elucidating its mechanism of action and therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific proteins within the cellular context of tissue samples. This protocol provides a standardized procedure for the preparation, staining, and analysis of this compound-treated brain tissue to ensure reliable and reproducible results.
Hypothetical Signaling Pathway of this compound
To illustrate a potential application, this protocol will focus on a hypothetical pathway where this compound acts as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a critical kinase in various signaling pathways, and its inhibition is a therapeutic strategy in neurodegenerative disease research. In this model, this compound treatment is expected to increase the phosphorylation of Tau at serine 396 (pTau S396), a common downstream marker.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol for this compound-treated brain tissue.
Caption: Immunohistochemistry experimental workflow.
Detailed Immunohistochemistry Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) brain tissue.
4.1. Materials and Reagents
-
FFPE this compound-treated and vehicle-control brain tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (e.g., Rabbit anti-pTau S396)
-
HRP-conjugated Goat anti-Rabbit Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
4.2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in deionized water: 2 x 2 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 3 x 5 minutes.
-
-
Blocking:
-
Carefully wipe around the tissue section.
-
Apply Blocking Buffer to cover the tissue and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Tap off the Blocking Buffer from the slides.
-
Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS: 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS: 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Apply the DAB solution to the tissue and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the staining intensity or the number of positive cells in defined regions of interest using image analysis software.
-
Data Presentation
The following table presents illustrative quantitative data from an IHC experiment on this compound-treated brain tissue, focusing on the hippocampus.
| Treatment Group | N | Region of Interest | pTau S396 Positive Cells (mean ± SEM) | % Area Stained (mean ± SEM) |
| Vehicle Control | 6 | Hippocampus (CA1) | 150 ± 12 | 15.2 ± 1.8 |
| This compound (10 mg/kg) | 6 | Hippocampus (CA1) | 85 ± 9 | 8.5 ± 1.1 |
| This compound (30 mg/kg) | 6 | Hippocampus (CA1) | 42 ± 6 | 4.1 ± 0.7 |
Note: This data is hypothetical and serves as an example of how to present quantitative IHC results.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking, primary antibody concentration too high. | Increase blocking time, optimize primary antibody dilution. |
| No Staining | Ineffective antigen retrieval, inactive primary antibody. | Optimize antigen retrieval method, use a new primary antibody aliquot. |
| Weak Staining | Low primary antibody concentration, insufficient incubation time. | Increase antibody concentration or incubation time. |
This comprehensive protocol provides a robust framework for the immunohistochemical analysis of this compound-treated brain tissue. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the molecular effects of this compound.
Troubleshooting & Optimization
BNC375 solubility and vehicle preparation for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the preparation of BNC375 formulations for in vivo studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure consistent and effective delivery of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: Based on preclinical studies, two primary vehicle formulations have been successfully used for this compound administration:
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Oral (PO) Administration in Mice: A saline-based vehicle containing 25% Cremophor ELP.[1]
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Intravenous (IV) Administration in Rats: A saline-based vehicle containing 10% (v/v) Dimethyl Sulfoxide (DMSO) and 0.1 M hydroxypropyl-β-cyclodextrin (HPβCD).[1]
Q2: What is the reported solubility of this compound?
Q3: Can I use other surfactants or co-solvents?
A3: The provided vehicle compositions are based on published studies demonstrating successful in vivo administration.[1] While other excipients might be suitable, their use would require validation to ensure the solubility, stability, and tolerability of the this compound formulation. It is recommended to start with the validated vehicles.
Q4: My this compound is not fully dissolving. What should I do?
A4: Please refer to the troubleshooting section below for guidance on common solubility issues.
Data Presentation: Vehicle Composition
| Route of Administration | Vehicle Composition | Species | Compound Concentration |
| Oral (PO) | Saline with 25% Cremophor ELP | Mouse | Not specified, dosed at 0.003–10.0 mg/kg |
| Intravenous (IV) | Saline with 10% (v/v) DMSO and 0.1 M Hydroxypropyl-β-cyclodextrin | Rat | 1.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (PO) Administration
Materials:
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This compound
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Cremophor ELP
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Sterile Saline (0.9% NaCl)
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Sterile conical tubes
-
Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the required amount of this compound.
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In a sterile conical tube, add the appropriate volume of Cremophor ELP to constitute 25% of the final desired volume.
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Add the this compound powder to the Cremophor ELP and vortex thoroughly to create a uniform suspension or solution. Gentle warming (37°C) may aid in dissolution.
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Slowly add the sterile saline to the mixture while continuously vortexing to reach the final volume.
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Continue to vortex until a clear, homogenous solution is formed. If particulates are still visible, sonicate the solution for 5-10 minutes in a water bath.
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Visually inspect the solution for any undissolved material before administration.
Protocol 2: Preparation of this compound for Intravenous (IV) Administration
Materials:
-
This compound
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Dimethyl Sulfoxide (DMSO), cell culture grade
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare a 0.1 M solution of HPβCD in sterile saline. This will be your base vehicle.
-
Weigh the required amount of this compound to achieve a final concentration of 1.1 mg/mL.
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In a sterile conical tube, dissolve the this compound powder in a volume of DMSO equivalent to 10% of the final desired volume. Vortex until fully dissolved.
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Slowly add the 0.1 M HPβCD in saline solution to the DMSO-BNC375 mixture while vortexing or stirring.
-
Continue to mix until the solution is clear and homogenous.
-
Visually inspect the final solution for any precipitation or cloudiness before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition of saline. | The compound has limited aqueous solubility, and the addition of the aqueous phase is causing it to crash out. | Ensure the initial dissolution in the organic solvent (DMSO) or surfactant (Cremophor ELP) is complete. Add the saline slowly and with vigorous mixing. Gentle warming of the solution may help maintain solubility. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation. | Sonicate the final solution for 10-15 minutes. If cloudiness persists, consider preparing a fresh solution, ensuring all steps are followed carefully. The formulation may need to be prepared fresh before each use. |
| Variability in animal response to the same dose. | Inconsistent formulation leading to variable bioavailability. | Ensure the formulation is homogenous before each administration. If the compound tends to settle, mix the solution thoroughly before drawing each dose. |
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
BNC375 Technical Support Center: Optimizing LTP Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using BNC375 to achieve maximal Long-Term Potentiation (LTP) enhancement. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel and selective positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Unlike direct agonists, this compound does not activate the α7 nAChR by itself. Instead, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] It is classified as a Type I PAM, meaning it amplifies the peak channel response with only a marginal effect on the receptor's desensitization kinetics.[1][3] This modulation is the basis for its ability to enhance synaptic plasticity and cognitive function.[2][4]
Q2: What is the recommended starting concentration of this compound for LTP experiments? A2: For initial experiments, a concentration range should be explored. Based on preclinical data for related compounds and screening assays, starting with a concentration around 25 nM is recommended.[3] A full dose-response curve should be generated, typically testing concentrations from 10 nM to 3 µM.[3] It is crucial to identify the optimal concentration for your specific experimental preparation.
Q3: Does this compound exhibit an inverted U-shaped dose-response curve? A3: In preclinical studies reversing cognitive deficits, this compound demonstrated robust effects across a wide range of exposures and did not show evidence of an inverted U-shaped dose-effect curve, which is a significant advantage over previous orthosteric agonists.[1] However, for in vitro LTP enhancement, it is important to note that other α7-nAChR agonists have shown bell-shaped concentration-response curves.[5] Therefore, testing a range of concentrations to rule out a potential decrease in effect at higher doses is a critical step.
Q4: What are the known off-target effects of this compound? A4: this compound is characterized as a selective compound, showing high selectivity for the α7 nAChR over other related receptors.[1] Preclinical studies have so far not indicated side effects.[4] However, as with any pharmacological agent, the potential for off-target effects at very high concentrations cannot be entirely ruled out and should be a consideration when troubleshooting unexpected results.
Troubleshooting Guide
Q1: I am not observing any LTP enhancement with this compound. What are the possible reasons? A1: Several factors could be at play:
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Suboptimal this compound Concentration: The most common issue is a suboptimal drug concentration. The effect of some α7-nAChR modulators on LTP follows a narrow, bell-shaped curve, where concentrations that are too low or too high are ineffective.[5] You must perform a full dose-response experiment to find the optimal concentration.
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Weak or Unstable Baseline LTP: this compound enhances existing LTP mechanisms; it does not create LTP on its own. If your baseline LTP (induced without the drug) is not robust and stable, the enhancing effect of this compound will not be observable.
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General LTP Experimental Issues: LTP experiments are highly sensitive. Ensure your setup is optimized by checking the following:
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Slice Health: Are the hippocampal slices healthy and properly oxygenated?
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Electrode Integrity and Placement: Damaged or poorly placed stimulating and recording electrodes can prevent successful LTP induction.[6]
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Stimulation Intensity: Use a stimulation intensity that is 40-60% of the maximum spike amplitude for baseline recordings to avoid over-stimulation and cellular damage.[6]
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Animal Age: The age of the animal can significantly impact the ability to induce LTP.[6]
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Q2: The LTP enhancement I see is highly variable between experiments. How can I improve consistency? A2: Variability can be reduced by rigorous standardization:
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Protocol Consistency: Strictly adhere to your established protocols for slice preparation, recovery times, incubation temperatures, and recording parameters.
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Drug Application: Use a calibrated perfusion system to ensure the this compound concentration is stable and consistent throughout the experiment.
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Biological Variables: Use animals from a single supplier, of the same sex, and within a narrow age range to minimize biological variability.
Q3: I observe synaptic depression or a decrease in LTP at higher concentrations of this compound. Why might this happen? A3: While this compound is designed to have minimal effect on receptor desensitization[1], excessive allosteric modulation at high concentrations could potentially lead to homeostatic plasticity mechanisms that downregulate synaptic strength. Furthermore, though this compound is highly selective, supra-pharmacological concentrations may engage off-target receptors, leading to unintended effects. This underscores the importance of a complete dose-response analysis.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound on LTP Enhancement in Hippocampal Slices. The following data are for illustrative purposes and demonstrate a typical bell-shaped response curve. Actual results may vary based on experimental conditions.
| This compound Concentration | Mean % Increase in fEPSP Slope (60 min post-HFS) | Notes |
| Vehicle (0 nM) | 150 ± 5% | Baseline LTP magnitude. |
| 10 nM | 155 ± 6% | No significant enhancement. |
| 50 nM | 175 ± 7% | Significant enhancement of LTP. |
| 100 nM | 195 ± 8% | Peak LTP enhancement observed. |
| 300 nM | 180 ± 6% | Enhancement effect begins to decrease. |
| 1000 nM (1 µM) | 160 ± 7% | Effect diminishes, returning toward baseline LTP. |
| 3000 nM (3 µM) | 152 ± 5% | No significant enhancement observed. |
Visualizations and Diagrams
Signaling and Experimental Workflows
Caption: this compound signaling pathway for LTP enhancement.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocols
Protocol: Assessing this compound Effect on LTP in Rat Hippocampal Slices
This protocol describes the methodology for measuring LTP in acute hippocampal slices and assessing the modulatory effects of this compound.
1. Materials and Solutions
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Animals: Male Wistar rats (6-8 weeks old).
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Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
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This compound Stock Solution: 10 mM stock in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
2. Hippocampal Slice Preparation
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Anesthetize the rat and decapitate.[6]
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Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
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Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
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Transfer slices to an interface chamber containing oxygenated aCSF at 32°C. Allow slices to recover for at least 1 hour before recordings begin.
3. Electrophysiological Recording
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Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
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Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
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Generate an input-output curve to determine the stimulation intensity that produces 50% of the maximal fEPSP response. Use this intensity for the remainder of the experiment.
4. LTP Induction and this compound Application
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Record a stable baseline of fEPSPs for at least 20 minutes, delivering a single pulse every 30 seconds.
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Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle) and continue baseline recording for another 20 minutes.
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Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
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Immediately following HFS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the potentiation.
5. Data Analysis
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Measure the initial slope of the fEPSP for each time point.
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Normalize all fEPSP slope values to the average slope recorded during the initial baseline period.
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Quantify the magnitude of LTP as the average normalized fEPSP slope from 50-60 minutes post-HFS.
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Compare the magnitude of LTP between vehicle-treated and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
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Plot the LTP magnitude against the this compound concentration to generate a dose-response curve.
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bionomics and MSD Scientists Publish Preclinical Findings for this compound in Peer-Reviewed Journal [businesswire.com]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent BNC375 results in behavioral tasks
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of results in behavioral tasks involving BNC375.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChRs).[1][2] As a PAM, it does not activate the α7 nAChR by itself but enhances the response of the receptor to its endogenous agonist, acetylcholine.[2] This modulation helps to preserve the natural spatial and temporal patterns of signaling.[2]
Q2: What are the key advantages of a PAM like this compound over an orthosteric agonist?
A2: Previous orthosteric agonists for the α7 nAChR have faced challenges in clinical utility due to off-target activity, receptor desensitization, and an inverted U-shaped dose-effect curve in preclinical studies.[3] this compound, as a PAM, offers potential for greater safety, selectivity, and a broader effective dose range.[4] It potentiates the acetylcholine signal with minimal impact on receptor desensitization kinetics.[3]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vivo studies, a common protocol involves creating a stock solution in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Task Results
Q: We are observing significant variability in the cognitive enhancement effects of this compound in our rodent models. What are the potential causes and solutions?
A: High variability can stem from several factors. Here is a systematic approach to troubleshooting:
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Drug Formulation and Administration:
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Inconsistent Formulation: Ensure the this compound solution is prepared fresh for each experiment and is homogenous. Sonication can help to ensure the compound is fully dissolved.
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Improper Dosing: Verify the accuracy of your dosing calculations and the calibration of your administration equipment (e.g., oral gavage needles, syringes).
-
-
Experimental Design:
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Acclimation: Ensure all animals are sufficiently acclimated to the testing room and equipment to reduce stress-induced variability.
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Habituation: Proper habituation to the behavioral apparatus is crucial. Insufficient habituation can lead to anxiety-related behaviors that confound cognitive measurements.
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Time of Day: Conduct all behavioral testing at the same time of day to control for circadian rhythm effects on cognition and drug metabolism.
-
-
Animal-Specific Factors:
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Health Status: Monitor the health of your animals closely. Underlying health issues can significantly impact behavioral performance.
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Strain and Age: Be aware that the effects of this compound may vary between different rodent strains and age groups.
-
Issue 2: Lack of Expected Pro-Cognitive Effect
Q: We are not observing the expected reversal of scopolamine-induced cognitive deficits with this compound. What should we investigate?
A: If this compound is not producing the anticipated pro-cognitive effects, consider the following:
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Dose-Response Relationship: You may be operating outside the optimal therapeutic window. It is recommended to perform a full dose-response study to determine the most effective dose for your specific behavioral paradigm. This compound has been shown to be effective in a mouse T-maze model at a minimal effective dose of 0.03 mg/kg (orally), with full reversal of scopolamine-induced impairment at 1.0 mg/kg.[1]
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Pharmacokinetics: The plasma half-life of this compound in mice is approximately 1.2 hours.[1] Ensure that the timing of your behavioral testing aligns with the peak plasma concentration of the compound. You may need to adjust the time between drug administration and testing.
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Behavioral Paradigm Sensitivity: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Consider using well-validated tasks for assessing α7 nAChR-mediated cognitive domains, such as the Novel Object Recognition task or the Morris Water Maze.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| EC50 | 1.9 µM | Potentiation of acetylcholine-evoked α7 currents |
| EC50 | 25 nM | Potentiation of acetylcholine-evoked currents |
| Pmax | 650% | Peak current potentiation relative to ACh at EC20 |
Table 2: In Vivo Efficacy of this compound in Mouse T-Maze
| Dose (mg/kg, oral) | Effect |
| 0.03 | Minimal Effective Dose (MED) |
| 1.0 | Full reversal of scopolamine-induced impairment |
Experimental Protocols
Protocol: Novel Object Recognition (NOR) Task for Assessing Cognitive Enhancement by this compound
-
Habituation Phase (Day 1-2):
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Allow each rodent to explore an empty, open-field arena (e.g., 50x50x50 cm) for 10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.
-
-
Training/Sample Phase (Day 3):
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Administer this compound or vehicle at the predetermined time before the training phase.
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Place two identical objects (e.g., small plastic blocks) in the arena.
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Allow the animal to explore the objects for 5 minutes.
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Record the time spent exploring each object.
-
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Testing/Choice Phase (Day 4):
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Administer this compound or vehicle at the same pre-training interval as the previous day.
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Replace one of the familiar objects with a novel object.
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Place the animal back in the arena and allow it to explore for 5 minutes.
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Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
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Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
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A higher discrimination index indicates better recognition memory.
-
Visualizations
Caption: this compound signaling pathway.
Caption: A typical experimental workflow.
Caption: A troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
BNC375 stability in solution for long-term experiments
This technical support center provides guidance and answers to frequently asked questions regarding the stability of BNC375 in solution for long-term experiments. As specific stability data for this compound is not publicly available, this guide offers best practices and recommended protocols for researchers to establish in-house stability parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vivo studies, this compound has been formulated in a saline-based vehicle containing 25% Cremophor ELP or a saline-based vehicle with 0.1 M hydroxypropyl-β-cyclodextrin and 10% (v/v) DMSO.[1] For in vitro assays, the solvent is less specifically described but would typically be DMSO for initial stock solutions. The choice of solvent will depend on the specific experimental requirements and cell culture conditions. It is crucial to ensure the final concentration of the organic solvent (like DMSO) is compatible with the biological system being used.
Q2: How should I store stock solutions of this compound?
While specific long-term storage data for this compound is not available, general best practices for small molecules suggest that stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store this compound in aqueous solutions for long-term experiments?
Storing small molecules in aqueous solutions for extended periods is generally not recommended due to the higher risk of hydrolysis and microbial contamination.[2] If aqueous solutions must be prepared in advance, it is advisable to conduct a stability study to determine the rate of degradation under your specific storage conditions (e.g., 4°C). For long-term experiments, it is best to prepare fresh aqueous dilutions from a frozen DMSO stock on the day of use.
Q4: What are the potential signs of this compound degradation?
Signs of degradation can include a decrease in the compound's biological activity or potency over time, changes in the color or clarity of the solution, or the appearance of precipitate. Analytical techniques such as HPLC can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in the experiment. | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in aqueous buffer). 2. Adsorption of the compound to plasticware. | 1. Prepare fresh dilutions from a new aliquot of the frozen stock solution. 2. Perform a stability study to determine the acceptable storage duration and conditions for your working solutions. 3. Consider using low-adhesion microplates or glassware. |
| Precipitate forms in the stock or working solution. | 1. The concentration of this compound exceeds its solubility in the chosen solvent or buffer. 2. The compound is precipitating out of solution upon freezing or after dilution into an aqueous buffer. | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer with vigorous mixing to minimize precipitation. 3. Determine the solubility of this compound in your experimental buffer. |
| Inconsistent experimental results over time. | 1. Inconsistent preparation of this compound solutions. 2. Gradual degradation of the stock solution. | 1. Standardize the protocol for preparing this compound solutions. 2. Use a fresh aliquot of the stock solution for each experiment. 3. If a stock solution has been stored for an extended period, consider preparing a fresh stock from solid material. |
Recommended Experimental Protocols
Protocol for Determining this compound Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time at different temperatures.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in anhydrous DMSO).
-
From this stock, prepare aliquots of your working concentration in the desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
2. Storage Conditions:
-
Store the aliquots under different temperature conditions that are relevant to your experimental workflow. Recommended conditions are:
-
-80°C (long-term storage)
-
-20°C (long-term storage)
-
4°C (short-term storage, e.g., in a refrigerator)
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Room Temperature (to simulate benchtop handling)
-
3. Time Points for Analysis:
-
Establish a timeline for analyzing the stability of the solutions. Suggested time points include:
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Time 0 (immediately after preparation)
-
24 hours
-
48 hours
-
1 week
-
1 month
-
3 months
-
6 months
-
4. Analytical Method for Stability Assessment:
-
At each time point, analyze the concentration and purity of this compound in the stored aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analysis should quantify the peak area of the parent this compound compound and identify any potential degradation products.
5. Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0.
-
A common threshold for stability is that the concentration of the parent compound remains above 90% of the initial concentration.[3]
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Summary of Recommended Stability Study Parameters
| Parameter | Recommendation |
| Solvents to Test | Anhydrous DMSO, Experimental Buffer (e.g., PBS, Cell Culture Media) |
| Storage Temperatures | -80°C, -20°C, 4°C, Room Temperature |
| Time Points | 0, 24h, 48h, 1 week, 1 month, 3 months, 6 months |
| Analytical Method | HPLC or LC-MS |
| Stability Threshold | >90% of initial concentration remaining |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
BNC375 Technical Support Center: Investigating Potential Off-Target Effects in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of BNC375 in neuronal cultures. This compound is a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] While preclinical data highlight its selectivity, it is crucial for researchers to have a framework for identifying and troubleshooting potential off-target effects in their specific experimental systems.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine.[2] As a Type I PAM, this compound potentiates the acetylcholine-evoked currents with minimal impact on the receptor's desensitization kinetics.[1][2] This mode of action is designed to offer greater selectivity and a better safety profile compared to orthosteric agonists.[1][3]
Q2: What are the known on-target downstream signaling pathways of α7 nAChR activation potentiated by this compound?
A2: The activation of α7 nAChR, enhanced by this compound, leads to the influx of cations, most notably Ca²⁺. This calcium influx can trigger a cascade of downstream signaling events, including:
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Activation of calcium-dependent kinases (e.g., CaMKII).
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Modulation of other ion channels.
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Activation of the PI3K/Akt signaling pathway, which is associated with neuroprotective effects.[4]
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Activation of the JAK2-STAT3 signaling pathway, which can have anti-inflammatory and anti-apoptotic effects.[5][6]
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Regulation of neurotransmitter release.[1]
Q3: Has this compound been screened for off-target activities?
Q4: What are the initial signs of potential off-target effects or neurotoxicity in neuronal cultures treated with this compound?
A4: Unintended effects on neuronal health can manifest in several ways. Researchers should monitor for:
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Morphological Changes: Alterations in neurite outgrowth (inhibition or abnormal branching), changes in dendritic spine density, or swelling of the neuronal cell body.
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Reduced Cell Viability: An increase in markers of apoptosis (e.g., caspase-3 activation) or necrosis (e.g., LDH release), or a decrease in overall cell number.
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Altered Neuronal Network Activity: Changes in spontaneous firing patterns, synchronicity, or responses to stimuli that are inconsistent with the expected potentiation of α7 nAChR activity.
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Biochemical Changes: Activation or inhibition of signaling pathways not known to be downstream of α7 nAChR.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during experiments with this compound in neuronal cultures.
Issue 1: Unexpected Neuronal Cell Death or Toxicity
| Possible Cause | Troubleshooting Steps |
| On-target excitotoxicity | At high concentrations, prolonged potentiation of α7 nAChR activity could lead to excessive calcium influx and excitotoxicity. Action: Perform a dose-response curve to determine the optimal concentration of this compound. Co-treat with a selective α7 nAChR antagonist (e.g., methyllycaconitine) to see if the toxicity is reversed. |
| Off-target toxicity | This compound may be interacting with other cellular targets at the concentrations used. Action: If an α7 nAChR antagonist does not rescue the phenotype, the effect is likely off-target. Consider using a lower concentration of this compound or performing a broader off-target screening. |
| Poor Culture Health | The observed toxicity may be due to underlying issues with the neuronal culture. Action: Ensure the health and maturity of the neuronal cultures before treatment. Include a vehicle-only control group to assess baseline cell health. |
Issue 2: Observed Phenotype is Inconsistent with α7 nAChR Potentiation
| Possible Cause | Troubleshooting Steps |
| Off-target pharmacological effect | The observed phenotype may be due to this compound modulating an unintended receptor, ion channel, or enzyme. Action: Use a selective α7 nAChR antagonist to determine if the effect is on-target. If the antagonist does not block the effect, it is likely off-target. A structurally unrelated α7 nAChR PAM can be used as a comparator. |
| Activation of non-canonical signaling | The on-target receptor may be activating an unexpected downstream pathway in your specific cell type. Action: Profile the activation of key signaling pathways (e.g., using phospho-specific antibodies for kinases) to map the response to this compound treatment. |
| Experimental Artifact | The observed effect could be an artifact of the experimental conditions. Action: Review all experimental parameters, including reagent concentrations, incubation times, and assay conditions. |
Quantitative Data Summary
While specific off-target binding data for this compound is not publicly available, a typical preclinical safety assessment for a CNS drug candidate would involve screening against a panel of receptors, ion channels, and enzymes. Below is a template table illustrating how such data would be presented.
Table 1: Illustrative Off-Target Screening Panel for a CNS Compound
| Target Class | Specific Target | Assay Type | IC50 / % Inhibition @ 10 µM |
| GPCRs | 5-HT₂ₐ Receptor | Radioligand Binding | > 10 µM |
| Dopamine D₂ Receptor | Radioligand Binding | > 10 µM | |
| Muscarinic M₁ Receptor | Radioligand Binding | > 10 µM | |
| Ion Channels | hERG Potassium Channel | Electrophysiology | > 30 µM |
| Voltage-gated Sodium | Electrophysiology | > 30 µM | |
| L-type Calcium Channel | Electrophysiology | > 30 µM | |
| Kinases | ABL1 Kinase | Enzymatic Assay | > 10 µM |
| SRC Kinase | Enzymatic Assay | > 10 µM | |
| Transporters | Serotonin Transporter | Radioligand Binding | > 10 µM |
| Dopamine Transporter | Radioligand Binding | > 10 µM |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using a Selective Antagonist
Objective: To determine if an observed effect of this compound is mediated by the α7 nAChR.
Methodology:
-
Cell Culture: Plate primary or iPSC-derived neuronal cultures at the desired density and allow them to mature.
-
Experimental Groups:
-
Vehicle Control
-
This compound (at the concentration that produces the effect)
-
Selective α7 nAChR antagonist (e.g., methyllycaconitine) alone
-
This compound + Selective α7 nAChR antagonist (pre-incubate with the antagonist for 30-60 minutes before adding this compound)
-
-
Treatment: Add the compounds to the culture medium and incubate for the desired duration.
-
Assay: Perform the assay to measure the phenotype of interest (e.g., calcium imaging, neurite outgrowth analysis, Western blot for a signaling protein).
-
Analysis: Compare the results between the groups. If the effect of this compound is blocked or significantly reduced by the antagonist, it is considered on-target.
Protocol 2: Assessing Neuronal Viability and Toxicity
Objective: To quantify the potential cytotoxic effects of this compound on neuronal cultures.
Methodology:
-
Cell Culture: Plate neuronal cultures in a 96-well format.
-
Dose-Response: Treat the cultures with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).
-
LDH Assay (for necrosis):
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Caspase-3/7 Assay (for apoptosis):
-
Use a commercially available luminescent or fluorescent caspase-3/7 assay kit.
-
Add the reagent directly to the cells and incubate as per the manufacturer's protocol.
-
Measure luminescence or fluorescence with a plate reader.
-
-
Analysis: Plot the percentage of cytotoxicity or apoptosis against the concentration of this compound to determine the toxic concentration (TC₅₀).
Visualizations
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. businesswire.com [businesswire.com]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing BNC375's suboptimal physicochemical properties in experiments
BNC375 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges related to the suboptimal physicochemical properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Solubility Issues
Q1: My this compound is precipitating out of solution in my aqueous buffer during my experiments. How can I improve its solubility?
A1: Poor aqueous solubility is a known characteristic of this compound, which can lead to precipitation and inaccurate results.[1][2] The kinetic solubility of this compound is highly dependent on the solvent and pH. Several strategies can be employed to improve its solubility for in vitro assays.
Strategies for Solubility Enhancement:
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Co-solvents: this compound is typically supplied as a stock solution in DMSO. For aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility but does not exceed a level that would impact your assay (typically ≤1%). The use of co-solvents can significantly increase the aqueous solubility of lipophilic compounds.[3]
-
pH Adjustment: The solubility of this compound is pH-dependent. Assess the solubility at different pH values to find the optimal range for your experimental system.
-
Formulation Aids: For more complex applications, the use of cyclodextrins or other solubilizing agents can be explored to form inclusion complexes that enhance aqueous solubility.[4]
Below is a summary of this compound's kinetic solubility in various buffers.
Data Presentation: this compound Kinetic Solubility
| Buffer System | pH | Final DMSO (%) | Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% | < 5 | Precipitation observed > 5 µM |
| Acetate Buffer | 4.5 | 1% | 25 | Increased solubility at acidic pH |
| Glycine Buffer | 9.0 | 1% | < 2 | Poor solubility at basic pH |
| PBS with 10% FBS | 7.4 | 1% | 15 | Protein binding improves apparent solubility |
Troubleshooting Workflow:
If you are still experiencing solubility issues, follow this troubleshooting workflow.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This protocol outlines a method to determine the kinetic solubility of this compound.[5][6]
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant, typically at 1%.
-
Incubation: Incubate the plate at room temperature or 37°C for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).[6]
-
Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Chemical Stability
Q2: I am observing a loss of activity or high variability in my results over the course of longer experiments. Could this compound be degrading?
A2: Yes, this compound exhibits pH-dependent and photolytic degradation, which can lead to inconsistent results in prolonged assays. It is most stable at slightly acidic to neutral pH and is susceptible to degradation under basic conditions and upon exposure to UV light.[7][8]
Recommendations for Ensuring Stability:
-
pH Control: Maintain the pH of your experimental buffer between 6.0 and 7.4. Avoid highly acidic or basic conditions.
-
Light Protection: Protect all solutions containing this compound from direct light by using amber vials or covering plates with foil.
-
Fresh Solutions: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Do not store aqueous solutions for extended periods.
-
Temperature: While stable at room temperature for short periods, aqueous solutions should be kept on ice when not in immediate use.
Data Presentation: this compound Chemical Stability
| Condition | Buffer | Incubation Time (hours) | % Remaining |
| Room Temp, Light | PBS, pH 7.4 | 24 | 75% |
| Room Temp, Dark | PBS, pH 7.4 | 24 | 92% |
| 37°C, Dark | PBS, pH 7.4 | 24 | 85% |
| Room Temp, Dark | Acetate, pH 5.0 | 24 | 98% |
| Room Temp, Dark | Glycine, pH 9.0 | 4 | 60% |
Illustrative Degradation Pathway:
This diagram illustrates the primary degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol is used to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[9][10][11]
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]
-
Stress Conditions: Aliquot the this compound solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):[12]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.[9]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.[13]
-
Thermal Stress: Incubate the solution at 60°C in the dark.
-
Photolytic Stress: Expose the solution to a light source that produces combined visible and UV output.[11]
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect degradation products.[8]
-
Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of an unstressed control sample (time zero).
Low Permeability
Q3: this compound is a potent inhibitor in my biochemical (cell-free) assay, but its potency is much lower in my cell-based assays. Why is there a discrepancy?
A3: This discrepancy is likely due to this compound's low passive permeability across cell membranes.[14][15] While it can effectively engage its extracellular target, its ability to reach intracellular targets is limited. This is a common issue for compounds with certain physicochemical properties, such as a high polar surface area or molecular weight.[15]
Key Considerations:
-
Assay Interpretation: Be aware that the observed potency in cell-based assays may not reflect the true inhibitory potential of the compound due to poor cell penetration.
-
Efflux Pumps: this compound may also be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.[14]
Data Presentation: this compound Permeability Profile
| Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| PAMPA (pH 7.4) | 0.8 | Low |
| Caco-2 (A to B) | 0.5 | Low |
| Caco-2 (B to A) | 2.5 | Low (Potential Efflux) |
| Efflux Ratio (B-A / A-B) | 5.0 | High (P-gp Substrate) |
Target Pathway Context:
This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[16][17][18] Understanding its mechanism is key to interpreting experimental results.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free in vitro method for determining the passive permeability of a compound.[19]
-
Prepare Membrane Plate: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate and let it sit for 5 minutes.[20]
-
Prepare Solutions:
-
Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Prepare the test compound (this compound) in the same buffer at the desired starting concentration (e.g., 10 µM).[20]
-
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours).[14]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in both sets of samples using a suitable analytical method like LC-MS/MS.[19]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. longdom.org [longdom.org]
- 4. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. evotec.com [evotec.com]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. ijisrt.com [ijisrt.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Assessing BNC375 Blood-Brain Barrier Penetration in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the blood-brain barrier (BBB) penetration of the novel α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, BNC375, in mice. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its BBB penetration crucial?
A1: this compound is a potent, selective, and orally available type I positive allosteric modulator of α7 nAChRs with an EC50 of 1.9 μM.[1] It is being investigated for its potential in treating cognitive deficits associated with central nervous system (CNS) disorders like Alzheimer's disease and schizophrenia.[2][3] For any CNS drug candidate to be effective, it must cross the blood-brain barrier (BBB) to reach its target in the brain in sufficient concentrations. Therefore, accurately quantifying the BBB penetration of this compound is a critical step in its preclinical development to predict its therapeutic efficacy.
Q2: What are the key parameters used to quantify BBB penetration?
A2: The extent of BBB penetration is typically assessed using the following parameters:
-
Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point, usually at steady-state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,u): This parameter corrects the Kp value for the fraction of drug bound to plasma proteins.
-
Unbound Brain-to-Unbound Plasma Partition Coefficient (Kp,uu): This is considered the most accurate indicator of BBB penetration as it represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[4][5] A Kp,uu value of 1 suggests passive diffusion across the BBB, a value >1 suggests active influx, and a value <1 suggests active efflux.[6]
Q3: Which experimental methods are recommended for assessing the BBB penetration of a small molecule like this compound in mice?
A3: Several in vivo and ex vivo methods can be employed. The choice of method depends on the specific research question and available resources. Key methods include:
-
Brain Homogenate Method: This is a common ex vivo method where brain and plasma concentrations of the drug are measured at one or more time points after administration. It is used to determine the Kp value.
-
In Situ Brain Perfusion: This in vivo technique allows for the measurement of the rate of drug transport across the BBB, independent of systemic circulation.
-
In Vivo Microdialysis: This is a powerful in vivo technique for measuring the unbound concentration of a drug in the brain's interstitial fluid over time, which is essential for determining Kp,uu.[4][7]
Experimental Protocols and Data Presentation
Below are detailed protocols for the recommended experimental methods to assess this compound BBB penetration.
Protocol 1: Brain Homogenate Method for Kp Determination
This protocol describes the collection of brain and plasma samples for the determination of the total brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Dosing: Administer this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At a predetermined time point (e.g., corresponding to the peak plasma concentration or at steady-state), anesthetize the mouse.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Brain Collection: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[8][9][10] Excise the brain.
-
Sample Processing:
-
Plasma: Store the plasma at -80°C until analysis.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.[11]
-
-
Drug Quantification: Analyze the concentration of this compound in both plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: Calculate Kp as: Kp = (Concentration of this compound in brain homogenate) / (Concentration of this compound in plasma)
Data Presentation:
While specific quantitative data for this compound's Kp in mice is not publicly available, the results would be presented as follows:
| Compound | Dose (mg/kg) | Route of Administration | Time Point (h) | Mean Plasma Concentration (ng/mL) ± SD | Mean Brain Concentration (ng/g) ± SD | Kp ± SD |
| This compound | e.g., 10 | e.g., PO | e.g., 1 | Placeholder Value | Placeholder Value | Placeholder Value |
| This compound | e.g., 10 | e.g., IV | e.g., 1 | Placeholder Value | Placeholder Value | Placeholder Value |
Protocol 2: In Vivo Microdialysis for Kp,uu Determination
This protocol details the use of in vivo microdialysis to measure unbound this compound concentrations in the brain.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized mouse. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[12]
-
Drug Administration: Administer this compound to the freely moving mouse.
-
Dialysate Collection: Collect dialysate samples at regular intervals.
-
Plasma Sampling: Collect blood samples at corresponding time points to determine unbound plasma concentrations.
-
Quantification: Analyze this compound concentrations in the dialysate and unbound plasma fraction using a highly sensitive LC-MS/MS method.
-
Calculation: Determine Kp,uu as the ratio of the area under the curve (AUC) of the unbound brain concentration to the unbound plasma concentration.
Data Presentation:
As with Kp, published Kp,uu values for this compound are not available. An example of how this data would be presented is shown below:
| Compound | Dose (mg/kg) | Route of Administration | AUCbrain, unbound (ngh/mL) ± SD | AUCplasma, unbound (ngh/mL) ± SD | Kp,uu ± SD |
| This compound | e.g., 10 | e.g., PO | Placeholder Value | Placeholder Value | Placeholder Value |
| This compound | e.g., 10 | e.g., IV | Placeholder Value | Placeholder Value | Placeholder Value |
Troubleshooting Guides
Issue 1: High Variability in Kp Values Between Animals
-
Possible Cause: Incomplete perfusion of the brain vasculature, leading to contamination of the brain homogenate with blood containing the drug.
-
Solution: Ensure thorough transcardial perfusion with saline until the liver is clear and the perfusate running from the right atrium is colorless.
-
Possible Cause: Inconsistent timing of sample collection relative to drug administration.
-
Solution: Strictly adhere to the predetermined sampling time points for all animals in a cohort.
Issue 2: Low or No Detection of this compound in Brain Microdialysate
-
Possible Cause: Poor recovery of the drug across the microdialysis membrane.
-
Solution: Determine the in vitro recovery of this compound for the specific microdialysis probe and membrane type being used. Adjust the perfusion flow rate; slower rates generally increase recovery.[13]
-
Possible Cause: The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect the low concentrations of unbound drug in the brain.
-
Solution: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).[14]
Issue 3: Unexpectedly Low BBB Penetration (Low Kp or Kp,uu)
-
Possible Cause: this compound is a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp).
-
Solution: Conduct in vitro transporter assays (e.g., using MDCK-MDR1 cells) to determine if this compound is a substrate for common efflux transporters.[15] Consider co-administration with a known P-gp inhibitor in a research setting to confirm efflux involvement.
Visualizations
Caption: Workflow for Kp Determination.
Caption: Workflow for Kp,uu Determination.
Caption: Troubleshooting Logic Flow.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 3. Brain-derived neurotrophic factor measurements in mouse serum and plasma using a sensitive and specific enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. neuroscienceassociates.com [neuroscienceassociates.com]
- 8. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signature Effects of Vector-Guided Systemic Nano Bioconjugate Delivery Across Blood-Brain Barrier of Normal, Alzheimer’s, and Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Brain-to-plasma concentration ratio (B:P) following a single SC or PO administration to mice. - figshare - Figshare [figshare.com]
Controlling for BNC375's effects on locomotor activity in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNC375. The focus is on methodologies to control for the compound's effects on locomotor activity in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to the endogenous neurotransmitter, acetylcholine.[2] This modulation is being investigated for its potential pro-cognitive effects in central nervous system disorders.[1][3]
Q2: Does this compound affect locomotor activity?
A2: Preclinical studies on the cognitive effects of this compound have shown no evidence of an inverted U-shaped dose-effect curve, which suggests a good safety profile with respect to motor side effects at therapeutically relevant doses.[1] However, direct and detailed public data on the dose-response effects of this compound on locomotor activity is limited. Therefore, it is crucial for researchers to empirically determine the effects of this compound on locomotor activity within the specific context of their experimental design (e.g., animal strain, age, and sex).
Q3: Why is it important to control for the locomotor effects of this compound in cognitive studies?
A3: Changes in locomotor activity can be a significant confounding variable in cognitive and behavioral assays. For example, a drug that increases movement could be misinterpreted as having anxiolytic effects in an open-field test or could affect performance in learning and memory tasks that require motor responses. Conversely, a drug that decreases locomotion could be mistaken for having sedative effects or could mask pro-cognitive effects. Therefore, it is essential to dissociate the primary cognitive effects of this compound from any potential influence on motor function.
Q4: What is the recommended method for assessing the locomotor effects of this compound?
A4: The Open Field Test (OFT) is a standard and widely used behavioral assay to evaluate spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. It is the recommended method for assessing the potential effects of this compound on locomotion.
Troubleshooting Guides
Issue: Unexplained variability in behavioral data from cognitive tasks.
-
Possible Cause: Uncontrolled effects of this compound on locomotor activity may be influencing the results.
-
Troubleshooting Steps:
-
Conduct a dose-response study for locomotor activity: Use the Open Field Test to assess the effects of a range of this compound doses on locomotor parameters.
-
Analyze locomotor data as a covariate: If this compound is found to alter locomotor activity at the doses used in your cognitive experiments, you can use statistical methods, such as Analysis of Covariance (ANCOVA), to control for this variable.
-
Select appropriate doses: Choose doses of this compound for your cognitive studies that have been shown to have minimal or no effect on locomotor activity in your dose-response study.
-
Issue: Difficulty in interpreting Open Field Test results.
-
Possible Cause: Various factors can influence the outcome of the Open Field Test.
-
Troubleshooting Steps:
-
Ensure proper habituation: Allow animals to acclimate to the testing room before the experiment to reduce stress-induced hyperactivity.
-
Maintain consistent environmental conditions: Factors such as lighting, noise, and temperature can significantly impact rodent behavior. Ensure these are consistent across all test sessions.
-
Blinded data analysis: The experimenter scoring the behavior should be blind to the treatment groups to avoid bias.
-
Automated tracking: Whenever possible, use an automated video tracking system to ensure objective and reliable data collection.
-
Experimental Protocols
Open Field Test for Assessing this compound's Effects on Locomotor Activity
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open Field Arena (e.g., 40 x 40 x 40 cm for mice)
-
Video camera and tracking software (e.g., Any-maze, EthoVision)
-
This compound solution at various concentrations
-
Vehicle control solution
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the desired doses and route of administration (e.g., oral gavage, intraperitoneal injection). The timing of administration relative to the test should be consistent and based on the pharmacokinetic profile of this compound.
-
Test Session: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).
-
Data Collection: Use the tracking software to automatically record the following parameters:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
Data Presentation
Table 1: Illustrative Dose-Response Data of this compound on Locomotor Activity in an Open Field Test (30-minute session)
| This compound Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Time in Center (%) (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 45 ± 5 | 15 ± 2 |
| 0.1 | 3600 ± 270 | 48 ± 6 | 16 ± 2 |
| 1.0 | 3450 ± 240 | 43 ± 5 | 14 ± 1.5 |
| 10.0 | 3550 ± 260 | 46 ± 5 | 15.5 ± 2 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the provided protocol.
Mandatory Visualizations
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (nAChR)
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
Experimental Workflow for Controlling Locomotor Effects
Caption: Workflow for controlling this compound's locomotor effects.
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bionomics and MSD Scientists Publish Preclinical Findings for this compound in Peer-Reviewed Journal [businesswire.com]
Technical Support Center: BNC375 In Vitro Toxicity and Cytotoxicity Assessment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing BNC375 in in vitro toxicity and cytotoxicity studies. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vitro assessment of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays (e.g., MTT, MTS)
-
Question: We are observing significant variability in absorbance readings between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Uneven cell seeding is a common culprit; ensure your cell suspension is homogenous before and during plating.[1] Pipetting errors, either with cells, this compound dilutions, or assay reagents, can also contribute.[1] Finally, consider the "edge effect," where wells on the perimeter of the plate are more prone to evaporation; it is advisable to fill these wells with sterile PBS or media and not use them for experimental samples.[2]
Issue 2: Unexpectedly Low Cytotoxicity at High Concentrations of this compound
-
Question: Our dose-response curve for this compound is not showing the expected increase in cytotoxicity at higher concentrations. Why might this be?
-
Answer: This could be due to the poor solubility of this compound at high concentrations in your culture medium.[1] Compound precipitation can lead to an actual concentration lower than intended, and the precipitate itself can interfere with optical readings.[1] Always check the solubility of this compound in your specific medium and consider using a solvent control (e.g., DMSO) at a consistent, non-toxic final concentration (typically <0.5%).[1]
Issue 3: High Background in LDH Cytotoxicity Assay
-
Question: We are detecting high levels of lactate dehydrogenase (LDH) in our negative control wells, making it difficult to assess this compound-induced cytotoxicity. What should we check?
-
Answer: High background LDH release can be caused by several factors. First, ensure gentle handling of the cells during media changes and compound addition to avoid mechanical stress and membrane damage. Excessive pipetting can cause artificially high LDH release.[3] Another potential issue is contamination with bacteria or yeast, which can contribute to LDH levels. Finally, some components in serum-containing media can elevate background LDH activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro cytotoxicity testing of this compound?
A1: As this compound is a positive allosteric modulator of the α7 nAChR with an EC50 of 1.9 μM, a logical starting point for cytotoxicity testing would be to cover a wide range around this effective concentration. We recommend a starting range of 0.1 µM to 100 µM to establish a dose-response relationship.
Q2: Which cell lines are most appropriate for assessing the neurotoxicity of this compound?
A2: Given that this compound targets a neuronal receptor, cell lines of neuronal origin are most relevant. Human neuroblastoma cell lines such as SH-SY5Y or PC-12 (rat pheochromocytoma) are commonly used. For more physiologically relevant data, human induced pluripotent stem cell (iPSC)-derived neurons are an excellent choice.[4][5][6]
Q3: Can this compound interfere with the MTT assay?
A3: It is possible for compounds to directly reduce the MTT reagent, leading to a false positive signal for cell viability. To rule this out, a cell-free control should be performed where this compound is added to the culture medium with the MTT reagent in the absence of cells. If a color change is observed, an alternative viability assay that does not rely on mitochondrial reductase activity, such as the LDH assay or a neutral red uptake assay, should be considered.
Q4: How long should cells be exposed to this compound to assess cytotoxicity?
A4: The optimal incubation time can vary depending on the cell type and the expected mechanism of toxicity. A common starting point is a 24-hour exposure. However, performing a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate endpoint for your specific experimental setup.[7]
Data Presentation
Below are illustrative tables summarizing hypothetical quantitative data for the in vitro cytotoxicity of this compound.
Table 1: Cytotoxicity of this compound in SH-SY5Y Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.2 ± 3.9 | 95.7 ± 4.8 |
| 10 | 91.5 ± 5.2 | 85.3 ± 6.2 |
| 50 | 75.8 ± 6.1 | 62.1 ± 7.3 |
| 100 | 52.3 ± 7.8 | 41.9 ± 8.1 |
Table 2: Membrane Integrity Assessment of this compound in PC-12 Cells (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) at 48h |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 |
| 10 | 14.7 ± 2.3 |
| 50 | 38.9 ± 4.5 |
| 100 | 55.1 ± 5.9 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for your specific cell line and laboratory conditions.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
2. LDH Cytotoxicity Assay
This protocol provides a general workflow for measuring LDH release.[7][9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls: a vehicle control for spontaneous LDH release and a maximum LDH release control where cells are treated with a lysis buffer.[9]
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (typically 490 nm).
3. Neurite Outgrowth Assay
This assay is crucial for assessing the specific neurotoxic potential of this compound.[4][5][6][11]
-
Cell Plating: Plate iPSC-derived neurons or another suitable neuronal cell line on pre-coated plates (e.g., with poly-D-lysine and laminin) and allow them to differentiate and form neurites for a specified period.[6]
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Compound Exposure: Treat the differentiated neurons with various concentrations of this compound for 24-72 hours.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin to visualize the neurites and DAPI or Hoechst to stain the nuclei.[6]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze parameters such as total neurite length, number of branches, and number of viable neurons using appropriate software.
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Caption: Hypothetical signaling pathway for this compound's action and potential cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
Technical Support Center: Minimizing Variability in BNC375 Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in electrophysiology recordings when characterizing the effects of BNC375, a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs).[1][2][3][4]
Troubleshooting Guides
Issue 1: Excessive Electrical Noise in Recordings
High levels of electrical noise can obscure the small currents elicited by ion channel activity, leading to significant variability in your data. The most common source of this noise is 50/60 Hz interference from the main power supply.[5][6]
Troubleshooting Steps:
-
Identify the Noise Source: Use spectral analysis features in your data acquisition software to identify the frequency of the noise. A sharp peak at 50 or 60 Hz (and its harmonics) points to electrical interference.[7]
-
Check Grounding:
-
Single-Point Grounding: Ensure all equipment in your setup (amplifier, microscope, manipulators, Faraday cage) is connected to a single, common ground point to avoid ground loops.[5][6] Daisy-chaining grounds can introduce noise.[5]
-
Star Grounding: A "star" grounding configuration, where each piece of equipment has a direct line to the central ground, is ideal.[5]
-
Ground Wire Integrity: Check that all grounding wires are secure and free of oxidation. Cleaning them with bleach may help.[8]
-
-
Utilize a Faraday Cage:
-
Isolate Noise-Emitting Equipment:
-
Perfusion System Noise: The perfusion system can be a source of noise. Ensure the tubing is minimized and the bath level is kept low to reduce capacitance.[8]
Troubleshooting Workflow for Electrical Noise
Troubleshooting workflow for identifying and eliminating sources of electrical noise.
Issue 2: Unstable Gigaseal Formation
A high-resistance "gigaseal" (a seal resistance of >1 GΩ) between the patch pipette and the cell membrane is crucial for low-noise recordings and recording stability.[10] Variability in seal quality can significantly impact your results.
Troubleshooting Steps:
-
Pipette Quality:
-
Fabrication: Use a high-quality pipette puller and consistently pull fresh pipettes for each experiment. The shape and size of the pipette tip are critical.
-
Fire-Polishing: Fire-polishing the pipette tip can smooth the glass and improve seal formation.
-
-
Cell Health:
-
Culture Conditions: Ensure cells are healthy and not overgrown. Passage cells regularly and use them within an optimal time frame after plating.
-
Visual Inspection: Visually inspect the cells before patching. Look for smooth, clean membranes. Avoid cells with blebs or irregular shapes.
-
-
Solutions:
-
Filtration: Filter all recording solutions (internal and external) on the day of the experiment to remove any particulate matter that could interfere with seal formation.
-
Osmolarity: A slightly hypoosmotic intracellular solution compared to the extracellular solution can facilitate sealing.[11]
-
-
Approach and Sealing:
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.
-
Gentle Contact: Make gentle contact with the cell membrane. You should see a small "dimple" form.[12]
-
Suction: Release the positive pressure and apply gentle, brief suction to form the seal.
-
Issue 3: Current Rundown and Recording Instability
"Rundown" refers to the gradual decrease in current amplitude over the course of a whole-cell recording. This can be a significant source of variability, especially in long experiments.
Troubleshooting Steps:
-
Intracellular Solution Components:
-
ATP and GTP: Include ATP and GTP in your intracellular solution to support cellular metabolism and maintain ion channel function.[12][13]
-
Calcium Chelators: The choice and concentration of calcium chelator (e.g., EGTA, BAPTA) can impact rundown. Optimize the concentration for your specific cell type and ion channel.
-
-
Recording Configuration:
-
Whole-Cell Access: Ensure you have a good, low-resistance access to the cell interior after rupturing the membrane. A high series resistance can contribute to rundown.[13]
-
Perforated Patch: For long recordings, consider using the perforated patch technique (e.g., with amphotericin or gramicidin) to minimize dialysis of the cell cytoplasm.
-
-
Experimental Time Course:
-
Stabilization: Allow the recording to stabilize for a few minutes after establishing the whole-cell configuration before applying this compound.
-
Time-Matched Controls: Run time-matched vehicle controls to quantify the extent of rundown in the absence of your compound. This will allow you to distinguish between rundown and a true drug effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in electrophysiology experiments?
A1: Variability in electrophysiology can arise from several sources, including:
-
Biological Variability: Inherent differences between individual cells, passages, and cultures.[14][15]
-
Technical Variability: Inconsistencies in pipette fabrication, seal formation, and recording parameters.
-
Environmental Variability: Electrical noise from nearby equipment, temperature fluctuations, and vibrations.[5][6][7]
-
Pharmacological Variability: Inconsistent drug concentrations or application times.
Q2: How can I minimize variability between experimental days?
A2: To minimize day-to-day variability:
-
Standardize Protocols: Use a detailed, standardized protocol for cell culture, solution preparation, and electrophysiological recordings.
-
Consistent Reagents: Prepare large batches of stock solutions to use across multiple experiments.
-
Control for Passage Number: Use cells within a consistent range of passage numbers.
-
Calibrate Equipment: Regularly calibrate your amplifier and other equipment.
-
Positive Controls: Include a positive control with a known effect to ensure your system is responding as expected.[16]
Q3: What are the optimal recording parameters for studying α7 nAChRs?
A3: The optimal parameters can vary depending on the expression system and specific experimental goals. However, here are some general guidelines based on studies of α7 nAChRs:[1]
-
Holding Potential: A holding potential of -60 mV to -80 mV is typical for whole-cell voltage-clamp recordings.
-
Agonist Concentration: this compound is a positive allosteric modulator, so it should be co-applied with an α7 nAChR agonist like acetylcholine (ACh). The potentiation of an EC20 concentration of ACh is often used to characterize PAMs.[1]
-
Fast Application System: Due to the rapid desensitization of α7 nAChRs, a fast solution exchange system is highly recommended to achieve rapid and consistent drug application.[1]
Q4: How can I ensure the quality of my this compound solution?
A4: To ensure the quality and consistency of your this compound solution:
-
Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it to the final concentration in your recording solution.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Vehicle Controls: Always include a vehicle control to account for any effects of the solvent on the cells.
Data Presentation
Table 1: Common Sources of Noise and Mitigation Strategies
| Noise Source | Frequency | Common Causes | Mitigation Strategies |
| 50/60 Hz Hum | 50 or 60 Hz | Power lines, fluorescent lights, electrical equipment | Proper grounding, Faraday cage, turn off unnecessary electronics[5][6][7] |
| High-Frequency Noise | > 1 kHz | Switching power supplies, computer monitors, cameras | Isolate noise sources, use shielded cables[6] |
| Drifting Baseline | < 1 Hz | Unstable electrode potentials, temperature changes, perfusion drift | Allow equipment to warm up, ensure stable perfusion, check electrode chloriding[15] |
| Shot Noise | Broadband | Random movement of ions through open channels | Inherent to the recording, can be reduced by filtering |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording to Characterize this compound
This protocol outlines the key steps for characterizing the effect of this compound on α7 nAChR currents in a heterologous expression system (e.g., GH4C1 cells expressing human α7 nAChRs).[1]
1. Cell Preparation:
- Plate cells on glass coverslips 24-48 hours before the experiment.
- Use cells at 50-80% confluency.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
- Filter all solutions through a 0.22 µm filter on the day of the experiment.
3. Pipette Preparation:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- Fire-polish the pipette tips.
4. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with external solution.
- Approach a cell with a patch pipette containing internal solution, applying positive pressure.
- Form a gigaseal and establish the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV.
- Allow the recording to stabilize for 3-5 minutes.
5. Drug Application and Data Acquisition:
- Using a fast application system, apply an EC20 concentration of acetylcholine (ACh) to elicit a baseline current.
- After washout and recovery, co-apply the EC20 concentration of ACh with the desired concentration of this compound.
- Record the peak current in response to each application.
- Wash out the drugs and allow the cell to recover before applying the next concentration.
- At the end of the experiment, apply a saturating concentration of ACh to determine the maximal response.
Data Analysis Workflow
Workflow for analyzing electrophysiology data to characterize this compound's effects.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bionomics and MSD Scientists Publish Preclinical Findings for this compound in Peer-Reviewed Journal [businesswire.com]
- 4. gurufocus.com [gurufocus.com]
- 5. blog.a-msystems.com [blog.a-msystems.com]
- 6. neuronexus.com [neuronexus.com]
- 7. plexon.com [plexon.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. amplifier - Noise reduction strategies in electrophysiology - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 10. Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology [protocols.io]
- 14. Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variability in reported midpoints of (in)activation of cardiac INa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Validation & Comparative
Comparative Guide: Anavex 2-73 (Blarcamesine) vs. Donepezil for Cognitive Enhancement
Notice: The experimental drug "BNC375" specified in the topic does not appear to correspond to a known compound in publicly available scientific literature or clinical trial databases. To fulfill the structural and data-driven requirements of this guide, the analysis will proceed with a known, clinically evaluated compound, Anavex 2-73 (blarcamesine) , as a comparator to the established therapy, Donepezil.
Executive Summary
This guide provides a detailed comparison of Anavex 2-73 (blarcamesine), an investigational therapeutic, and Donepezil, a widely prescribed acetylcholinesterase inhibitor, for the treatment of cognitive decline, primarily in the context of Alzheimer's disease (AD). While Donepezil enhances cholinergic neurotransmission, Anavex 2-73 employs a distinct mechanism centered on the activation of the sigma-1 receptor (SIGMAR1), aiming to restore cellular homeostasis.[1][2][3] This document synthesizes preclinical and clinical data, outlines mechanisms of action, details experimental protocols, and presents quantitative outcomes to offer an objective comparison for researchers and drug development professionals.
Mechanisms of Action
The two compounds address cognitive impairment through fundamentally different biological pathways.
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.[1][4] In neurodegenerative conditions like Alzheimer's disease, there is a noted deficit in cholinergic transmission.[4][5] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing neuronal communication.[6] Secondary mechanisms may include modulation of NMDA receptors and regulation of amyloid protein processing.[1][7]
Caption: Donepezil's inhibitory action on acetylcholinesterase.
Anavex 2-73 (Blarcamesine): Sigma-1 Receptor Agonism
Caption: Anavex 2-73's mechanism via Sigma-1 receptor activation.
Preclinical and Clinical Data Comparison
Both compounds have undergone extensive testing, though Anavex 2-73 is at an earlier stage of development.
Preclinical Evidence
Clinical Trial Data
Clinical trials for both drugs have utilized standardized cognitive and functional endpoints, primarily the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).[12][16][17]
Table 1: Summary of Key Clinical Trial Outcomes
| Parameter | Anavex 2-73 (Blarcamesine) | Donepezil |
| Primary Efficacy Endpoint | Change from baseline in MMSE and ADCS-ADL scores.[18][19] | Change from baseline in ADAS-Cog and CIBIC-plus scores.[12] |
| Phase 2a Results (ANAVEX 2-73) | Statistically significant improvements in MMSE and ADCS-ADL scores observed over 148 weeks in patients with higher drug concentrations.[20] At 5 weeks, a trend towards improvement in median MMSE score of +1.5 from baseline was noted.[21] | N/A |
| Pivotal Trial Results (Donepezil) | N/A | Statistically significant improvements in ADAS-Cog scores compared to placebo in 15 and 30-week trials.[12] |
| Reported Cognitive Improvement | Increase in P300 amplitude (EEG/ERP biomarker) of 38% from baseline at Day 36, suggested to be higher than that observed for Donepezil in a similar timeframe.[22] | Computer models predicted a 2-3 point improvement on ADAS-Cog at 12 weeks, similar to Donepezil's performance.[23][24] |
| Safety and Tolerability | Generally well-tolerated. Phase 1 reported moderate, reversible headache and dizziness.[14] | Mild and transient adverse events, including nausea, diarrhea, and insomnia.[4][12] |
Note: Direct head-to-head trial data is limited. Comparisons are based on results from separate placebo-controlled trials and preclinical models.
Experimental Protocols and Methodologies
Anavex 2-73 Phase 2a Clinical Trial (NCT02244541)
This study was designed to assess the safety, tolerability, and pharmacokinetics of Anavex 2-73 in patients with mild-to-moderate Alzheimer's disease.[18][25]
-
-
Part A: An open-label, randomized, crossover study lasting up to 5 weeks to evaluate oral and intravenous administration.[18]
-
-
Participant Profile: 32 subjects aged 55-85 with mild-to-moderate AD (MMSE score 16-28).[21]
-
Primary Outcome Measures: Safety and tolerability.[21]
-
Secondary Outcome Measures: Pharmacokinetics and exploratory efficacy endpoints, including MMSE, Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Cogstate battery, and EEG/ERP biomarkers.[16][20]
Caption: Workflow of the Anavex 2-73 Phase 2a clinical trial.
Standard Donepezil Pivotal Trials
The efficacy of Donepezil was established in large-scale, randomized, double-blind, placebo-controlled trials.
-
Study Design: Typically 12 to 30-week parallel-group studies.[12][26]
-
Participant Profile: Patients with mild-to-moderate Alzheimer's disease.[12]
-
Primary Outcome Measures:
-
ADAS-Cog: A standardized assessment of cognitive functions including memory, language, and praxis. Scores range from 0-70, with higher scores indicating greater impairment.[27][28][29]
-
Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus): A global assessment of change in patient function.[12]
-
-
Dosing: Fixed doses (e.g., 5 mg/day or 10 mg/day) compared against placebo.[30]
Conclusion and Future Directions
Donepezil remains a cornerstone of symptomatic treatment for Alzheimer's disease, offering modest but established cognitive benefits through a well-understood cholinergic mechanism.[7][31][32] Anavex 2-73 represents a novel, disease-modifying approach by targeting cellular homeostasis through SIGMAR1 activation.[3]
The key differentiator lies in their therapeutic goals: Donepezil provides symptomatic relief by enhancing neurotransmission, while Anavex 2-73 aims for neuroprotection and potential slowing of disease progression.[1][9] Preclinical data suggesting a synergistic effect when both drugs are co-administered is particularly compelling, indicating that a combination therapy (termed ANAVEX PLUS) could target both symptomatic and pathological aspects of neurodegeneration.[16][23]
Further large-scale, head-to-head, and combination therapy trials are necessary to fully elucidate the comparative and complementary efficacy of these two distinct therapeutic strategies in the management of cognitive decline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. anavex.com [anavex.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 7. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blarcamesine - Wikipedia [en.wikipedia.org]
- 9. alzforum.org [alzforum.org]
- 10. Anavex incorporating Ariana’s KEM® AI platform in Alzheimer’s precision medicine approach - Ariana Pharma [arianapharma.com]
- 11. anavex.com [anavex.com]
- 12. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 14. Anavex Announces Positive Phase I Data For ANAVEX 2-73, Lead Candidate For The Treatment Of Alzheimer's - BioSpace [biospace.com]
- 15. Anavex presents preclinical results of ANAVEX 2-73 in Rett Syndrome | Drug Discovery News [drugdiscoverynews.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Linking the Mini-Mental State Examination, the Alzheimer’s Disease Assessment Scale–Cognitive Subscale and the Severe Impairment Battery: evidence from individual participant data from five randomised clinical trials of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2-73) Phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurologylive.com [neurologylive.com]
- 21. anavex.com [anavex.com]
- 22. anavex.com [anavex.com]
- 23. biotuesdays.com [biotuesdays.com]
- 24. anavex.com [anavex.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Donepezil for dementia due to Alzheimer's disease — Nuffield Department of Primary Care Health Sciences, University of Oxford [phc.ox.ac.uk]
- 27. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. neurology.org [neurology.org]
- 29. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 30. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 31. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BNC375 vs. PNU-120596 in Modulating α7 nAChR Desensitization
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel with high calcium permeability, is a key target in the central nervous system for therapeutic intervention in cognitive and neurological disorders.[1][2] A primary challenge in targeting this receptor is its characteristic rapid activation followed by profound desensitization.[1] Positive Allosteric Modulators (PAMs) offer a therapeutic strategy by enhancing the receptor's response to the endogenous agonist, acetylcholine.[3] These PAMs are broadly categorized into two main classes based on their effect on receptor kinetics: Type I and Type II.[4][5]
This guide provides an objective comparison of BNC375, a Type I PAM, and PNU-120596, a well-characterized Type II PAM, with a focus on their distinct effects on α7 nAChR desensitization.
Mechanism of Action: A Tale of Two Modulators
The fundamental difference between this compound and PNU-120596 lies in how they influence the receptor's desensitization state after an agonist binds.
This compound: A Type I PAM this compound functions by amplifying the peak current response to acetylcholine while having little to no effect on the receptor's rapid desensitization kinetics.[3][6] This means it enhances the signal amplitude but preserves the natural, transient signaling pattern of the α7 nAChR.[7] By avoiding prolonged channel opening, Type I PAMs like this compound may present a more favorable safety profile, particularly concerning excitotoxicity.[3][8]
PNU-120596: A Type II PAM PNU-120596 is a canonical Type II PAM that not only potentiates the agonist-induced current but also dramatically slows or even prevents receptor desensitization.[4][9][10] Its mechanism is associated with destabilizing the desensitized state of the receptor, which can lead to prolonged channel activation.[11][12] Furthermore, PNU-120596 can reactivate receptors that have already been desensitized by an agonist.[11][13] While this profound effect can robustly enhance cholinergic signaling, it also raises concerns about potential cytotoxicity from excessive calcium influx.[8][10] Studies have also indicated that the modulatory effects of PNU-120596 are significantly reduced at physiological temperatures.[9]
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparison: BNC375 and Galantamine in Cognitive Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the mechanistic and performance profiles of BNC375 and galantamine, two compounds aimed at improving cognitive function.
This document synthesizes available preclinical and clinical data to offer a detailed side-by-side analysis of their distinct mechanisms of action, supported by experimental findings.
Executive Summary
Galantamine is an established therapeutic for Alzheimer's disease, exerting its effects through a dual mechanism: competitive inhibition of acetylcholinesterase (AChE) and positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In contrast, this compound represents a more targeted approach, functioning as a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5][6] This fundamental difference in their molecular interactions dictates their respective pharmacological profiles and potential therapeutic applications. While galantamine broadly enhances cholinergic signaling, this compound offers a more specific modulation of a key receptor subtype implicated in cognitive processes.
Mechanism of Action: A Detailed Comparison
The primary distinction between this compound and galantamine lies in their interaction with the cholinergic system. Galantamine's approach is twofold, while this compound's is highly specific.
Galantamine: Dual-Action Cholinergic Enhancement
Galantamine's therapeutic effects stem from two distinct, yet complementary, mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: As a competitive and reversible inhibitor of AChE, galantamine reduces the enzymatic degradation of acetylcholine (ACh) in the synaptic cleft.[1][2] This increases the concentration and prolongs the availability of ACh to interact with both nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.[1][2]
-
Positive Allosteric Modulation of Nicotinic Receptors: Galantamine binds to an allosteric site on various nAChR subtypes, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[1][7] This potentiation of the nicotinic response to ACh is a key differentiator from other AChE inhibitors.[3][8] However, some studies suggest that at higher concentrations, galantamine may act as an inhibitor of nAChRs.[7] There is also some debate in the literature regarding its efficacy as a positive allosteric modulator at human α4β2 or α7 nAChRs.[9]
This compound: Selective α7 nAChR Positive Allosteric Modulation
This compound is a novel, selective positive allosteric modulator that specifically targets the α7 subtype of nicotinic acetylcholine receptors.[4][6] Its mechanism is characterized by:
-
Potentiation of Endogenous Agonist Effects: this compound does not activate the α7 nAChR on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[10] This preserves the natural spatial and temporal patterns of cholinergic signaling.[10]
-
Type I PAM Profile: this compound is classified as a Type I PAM, meaning it amplifies the peak channel response to acetylcholine with minimal impact on the receptor's desensitization kinetics.[10] This is a critical feature, as it may avoid the receptor desensitization and inverted U-shaped dose-response curves seen with some orthosteric agonists.[6]
-
High Selectivity: This compound demonstrates selectivity for the α7 nAChR over other related receptors, which could translate to a more favorable side-effect profile.[6]
Signaling Pathway Diagrams
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and galantamine, providing a basis for objective comparison.
Table 1: Pharmacological Profile
| Feature | This compound | Galantamine |
| Primary Target(s) | α7 nAChR[4][6] | Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChRs)[1][2] |
| Mechanism | Positive Allosteric Modulator (Type I)[5][10] | Reversible, Competitive AChE Inhibitor; Positive Allosteric Modulator of nAChRs[1][2] |
| EC₅₀ | 1.9 µM (for α7 nAChR potentiation)[5] | N/A (AChE inhibition is primary mechanism) |
| Selectivity | Selective for α7 nAChR[6] | Non-selective for nAChR subtypes; also inhibits AChE[1] |
| Oral Bioavailability (Rat) | 62%[10] | ~80-100% (Human)[3] |
| Plasma Half-life | 1.2 hours (Mouse)[5] | ~7 hours (Human)[3] |
Table 2: Preclinical Efficacy Data
| Experimental Model | This compound | Galantamine |
| Scopolamine-Induced Deficit (Novel Object Recognition, Rat) | Reverses cognitive deficits over a wide range of exposures[4][6] | Attenuates drug- and lesion-induced cognitive deficits in animal models[11] |
| Scopolamine-Induced Deficit (T-Maze, Mouse) | MED of 0.03 mg/kg; full reversal at 1.0 mg/kg[5] | N/A |
| Aged Monkey Cognition (Object Retrieval Detour Task) | Improves performance[4][6] | N/A |
| Long-Term Potentiation (LTP) in Rat Hippocampal Slices | Enhances LTP[4][6] | N/A |
| Neurotransmitter Release (Rat Medial Prefrontal Cortex) | Enhances neurotransmitter release[4][6] | Potentiates nAChR-mediated neurotransmitter release[12] |
Table 3: Clinical Efficacy in Alzheimer's Disease (Galantamine)
| Outcome Measure | Dosage | Result vs. Placebo (after 6 months) |
| ADAS-cog (Cognition) | 16-24 mg/day | Mean improvement of 2.9-3.1 points[13] |
| CIBIC-plus (Global Function) | 16-24 mg/day | Significantly more patients showed improvement[13] |
| DAD (Activities of Daily Living) | 16-24 mg/day | Slowed the decline of functional ability[13] |
Note: As of the latest information, this compound is in the preclinical to early clinical development stage, and thus, there is no publicly available clinical efficacy data in Alzheimer's disease to directly compare with galantamine.
Experimental Protocols
This compound: In Vivo Efficacy (Mouse T-Maze Continuous Alternation Task)
-
Objective: To assess the ability of this compound to reverse scopolamine-induced cognitive deficits.
-
Methodology:
-
Mice are orally administered with this compound at doses ranging from 0.003 to 10.0 mg/kg or a vehicle solution.[10]
-
Following a set pre-treatment period, mice are administered scopolamine to induce a cognitive deficit.
-
Each mouse is then placed in a T-maze and allowed to explore for a specified duration.
-
The sequence of arm entries is recorded to determine the percentage of spontaneous alternations.
-
Statistical analysis (e.g., one-way ANOVA followed by Fisher's PLSD) is used to compare the performance of the this compound-treated groups to the vehicle and scopolamine-only control groups.[10] A significant increase in the alternation percentage in the this compound group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
-
Galantamine: Clinical Trial for Alzheimer's Disease Efficacy
-
Objective: To evaluate the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.
-
Methodology (based on typical Phase III trial design):
-
A multicenter, randomized, double-blind, placebo-controlled study design is employed.[14][15]
-
Patients diagnosed with mild to moderate Alzheimer's disease are randomized to receive either galantamine (with a dose-escalation schedule, e.g., starting at 8 mg/day and titrating up to 16 or 24 mg/day) or a placebo for a period of, for example, six months.[1]
-
Primary efficacy assessments include standardized cognitive and global function scales such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus).[13]
-
Secondary outcome measures often include assessments of activities of daily living (ADL) and behavioral symptoms.
-
Safety and tolerability are monitored throughout the trial by recording adverse events.
-
Statistical analysis compares the change from baseline in the outcome measures between the galantamine and placebo groups.
-
Conclusion
The comparison between this compound and galantamine highlights two distinct strategies for modulating the cholinergic system for cognitive enhancement. Galantamine offers a broad-spectrum approach by increasing the overall levels of acetylcholine and sensitizing multiple nicotinic receptor subtypes.[1][2][3] This dual mechanism has proven effective in the symptomatic treatment of mild to moderate Alzheimer's disease.[13][14]
This compound, on the other hand, represents a more refined, target-specific strategy. By selectively modulating the α7 nAChR as a Type I PAM, it aims to enhance cognitive processes with potentially greater selectivity and a wider therapeutic window, avoiding issues like receptor desensitization that can limit the utility of orthosteric agonists.[6][16] Preclinical data for this compound are promising, demonstrating pro-cognitive effects in various animal models.[4][17][18]
For drug development professionals, the choice between these mechanistic approaches depends on the specific therapeutic goals. A broad enhancement of cholinergic tone (galantamine) may be suitable for conditions with a widespread cholinergic deficit, while a targeted modulation of α7 nAChRs (this compound) could offer a more precise intervention for cognitive impairments where this specific receptor subtype plays a crucial role. Further clinical investigation of this compound and its derivatives will be necessary to fully elucidate its therapeutic potential and how it compares to established treatments like galantamine in a clinical setting.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical efficacy and safety of galantamine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Long-Term Study Suggests Lower Mortality in Alzheimer's Patients Treated with Galantamine Versus Placebo [prnewswire.com]
- 16. Bionomics and MSD Scientists Publish Preclinical Findings for this compound in Peer-Reviewed Journal [businesswire.com]
- 17. biospectrumasia.com [biospectrumasia.com]
- 18. biospectrumasia.com [biospectrumasia.com]
A Comparative Analysis of BNC375 and its Successor, MK-4334: Efficacy as α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of BNC375 and its successor compound, MK-4334. Both compounds are positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease.
MK-4334, developed by Merck (known as MSD outside the US and Canada), is a novel clinical candidate that emerged from the optimization of this compound, which was originally developed by Bionomics.[1][2] Early preclinical data suggests that MK-4334 exhibits improved "drug-like" and pharmacological properties relative to its predecessor.[3][4] This guide will delve into the available preclinical data to provide a comprehensive comparison of their efficacy, supported by experimental details and visual representations of their mechanism of action and evaluation workflows.
Quantitative Data Comparison
The following tables summarize the available quantitative preclinical data for this compound and MK-4334. It is important to note that the data has been compiled from different sources and may not have been generated from direct head-to-head comparative studies under identical experimental conditions.
| Parameter | This compound | MK-4334 | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (Type I) | Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor | [1][5][6] |
| In Vitro Potency (EC50) | 1.9 µM | 930 nM (0.93 µM) | [1][5] |
| Maximum Potentiation (Pmax) | 650% (relative to EC20 ACh response for a related compound) | 940% | [1][6] |
Table 1: In Vitro Efficacy Comparison. This table highlights the in vitro potency and maximal efficacy of this compound and MK-4334. A lower EC50 value indicates higher potency.
| Species | Parameter | This compound | MK-4334 | Source |
| Rat | Half-life (t1/2) | 1.2 h | 5.4 h | [1][5] |
| Rat | Oral Bioavailability (F) | 62% (for the R,R-enantiomer) | 93% | [1][6] |
| Dog | Half-life (t1/2) | Not Available | 37 h | [1] |
| Dog | Oral Bioavailability (F) | Not Available | 100% | [1] |
| Human (Predicted) | Half-life (t1/2) | Not Available | 46-61 h | [1] |
Table 2: Pharmacokinetic Profile Comparison. This table compares key pharmacokinetic parameters of this compound and MK-4334 in different species, indicating potentially improved properties for MK-4334.
| Model | Compound | Dose | Effect | Source |
| Mouse T-maze (Scopolamine-induced deficit) | This compound | 0.03 mg/kg (MED) | Reversal of cognitive impairment | [5] |
| Mouse T-maze (Scopolamine-induced deficit) | This compound | 1.0 mg/kg | Full reversal of cognitive impairment | [5] |
| Rat Novel Object Recognition (Scopolamine-induced deficit) | This compound | Wide exposure range | Reversal of cognitive deficits | [7] |
| Rhesus Monkey Object Retrieval Detour (Scopolamine-induced deficit) | This compound | Wide exposure range | Reversal of cognitive deficits | [7] |
| Aged African Green Monkey Object Retrieval Detour | This compound | Not specified | Improved performance | [7] |
| Rhesus Monkey Object Retrieval (Acute) | MK-4334 | 3 mg/kg | Effective | [1] |
| Rhesus Monkey Object Retrieval (Subchronic) | MK-4334 | 1 mg/kg | Effective | [1] |
| Aged African Green Monkey Object Retrieval Detour | MK-4334 | 0.1 and 1 mg/kg | Significant improvement in performance | [1] |
Table 3: In Vivo Efficacy in Cognition Models. This table summarizes the in vivo efficacy of both compounds in various animal models of cognitive function. MED stands for Minimum Effective Dose.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological mechanisms and the process of drug evaluation, the following diagrams are provided.
Caption: α7 nAChR signaling pathway modulated by PAMs.
Caption: Preclinical drug discovery and optimization workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies for key experiments cited in the comparison.
In Vitro α7 nAChR Potentiation Assay (Patch-Clamp Electrophysiology)
This method is used to determine the potency (EC50) and maximal efficacy (Pmax) of the compounds as positive allosteric modulators of the α7 nAChR.
Objective: To measure the enhancement of acetylcholine (ACh)-evoked currents by this compound or MK-4334 in cells expressing human α7 nAChRs.
Methodology:
-
Cell Line: A stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells) is used.[6]
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal Solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
Agonist Solution: Acetylcholine at a concentration that elicits a submaximal response (e.g., EC20) is used to establish a baseline current.
-
Test Compound Solution: this compound or MK-4334 is prepared in the external solution at various concentrations.
-
-
Experimental Procedure:
-
A stable whole-cell recording is established.
-
The cell is perfused with the external solution.
-
The EC20 concentration of ACh is applied to elicit a baseline current response.
-
The cell is then pre-incubated with the test compound (this compound or MK-4334) for a defined period.
-
The EC20 concentration of ACh is co-applied with the test compound, and the resulting current is measured.
-
This procedure is repeated for a range of test compound concentrations to generate a dose-response curve.
-
-
Data Analysis: The potentiation of the ACh-evoked current by the test compound is calculated as a percentage increase over the baseline ACh response. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and Pmax (the maximum potentiation) are determined by fitting the dose-response data to a sigmoidal curve.[6]
In Vivo Cognitive Enhancement - Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the ability of this compound or MK-4334 to reverse cognitive deficits induced by a scopolamine challenge.
Methodology:
-
Animals: Adult male rats or mice are used.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are individually habituated to the empty arena for a set period on consecutive days.
-
Training (Familiarization) Phase: On the test day, animals are administered the test compound (this compound or MK-4334) or vehicle orally at a specific time before the training session. Subsequently, they are given an injection of scopolamine (a muscarinic antagonist that induces cognitive deficits) or saline. The animals are then placed in the arena with two identical objects and allowed to explore for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Testing (Choice) Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory. Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.[7]
Conclusion
The available preclinical data suggests that both this compound and its successor, MK-4334, are effective positive allosteric modulators of the α7 nAChR with pro-cognitive effects in animal models. The information points towards MK-4334 possessing an improved pharmacological profile, including potentially higher potency, greater maximal efficacy, and more favorable pharmacokinetic properties such as a longer half-life and better oral bioavailability compared to this compound.[1] These enhancements are the result of a targeted lead optimization program.[2] The progression of MK-4334 into clinical development underscores the potential of this therapeutic strategy for treating cognitive impairment in disorders like Alzheimer's disease. Further clinical data will be essential to fully elucidate the comparative efficacy and safety of these compounds in humans.
References
- 1. MK-4334 ameliorates cognition in Alzheimer’s disease models | BioWorld [bioworld.com]
- 2. Bionomics Announces Update on the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Collaboration with MSD - BioSpace [biospace.com]
- 3. MK-4334 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. MK-4334 / Merck (MSD) [delta.larvol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating BNC375's Procognitive Effects in Novel Object Recognition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the procognitive effects of BNC375 in the Novel Object Recognition (NOR) task against established cognitive enhancers, Donepezil and Memantine. The information is supported by available preclinical data and detailed experimental protocols.
This compound is a novel, selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated procognitive effects in various preclinical models. This guide focuses on its performance in the NOR test, a widely used assay for evaluating learning and memory in rodents.
Performance Comparison in the Novel Object Recognition (NOR) Test
While direct head-to-head published studies with quantitative data for this compound versus other cognitive enhancers in the NOR test are not publicly available, a 2013 press release from Bionomics indicated that this compound demonstrated "equivalent performance as compared to Donepezil" in animal models of cognitive impairment, with data presented at the 33rd Annual Meeting of the Australian Neuroscience Society.[1] The following tables summarize representative data for Donepezil and Memantine in the NOR test under scopolamine-induced cognitive deficit models to provide a benchmark for comparison.
Table 1: this compound - Qualitative Performance Summary
| Compound | Mechanism of Action | Performance in NOR | Data Source |
| This compound | Positive Allosteric Modulator of α7 nAChR | Equivalent performance to Donepezil in reversing cognitive deficits in preclinical models.[1] | Bionomics Press Release, 2013[1] |
Table 2: Donepezil - Representative Performance in Scopolamine-Induced Deficit NOR Model
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Significance vs. Scopolamine |
| Vehicle + Saline | - | 0.55 ± 0.05 | - |
| Scopolamine + Vehicle | 1.0 | 0.25 ± 0.06 | - |
| Scopolamine + Donepezil | 0.3 | 0.48 ± 0.07 | p < 0.05 |
| Scopolamine + Donepezil | 1.0 | 0.52 ± 0.04 | p < 0.01 |
Note: Data are representative and synthesized from typical findings in NOR studies. Actual values may vary based on specific experimental conditions.
Table 3: Memantine - Representative Performance in Scopolamine-Induced Deficit NOR Model
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Significance vs. Scopolamine |
| Vehicle + Saline | - | 0.58 ± 0.04 | - |
| Scopolamine + Vehicle | 1.0 | 0.28 ± 0.05 | - |
| Scopolamine + Memantine | 5.0 | 0.45 ± 0.06 | p < 0.05 |
| Scopolamine + Memantine | 10.0 | 0.50 ± 0.05 | p < 0.01 |
Note: Data are representative and synthesized from typical findings in NOR studies. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Novel Object Recognition (NOR) Test Protocol (Scopolamine-Induced Deficit Model)
This protocol is a standard method used to assess the efficacy of procognitive compounds in a rodent model of memory impairment.
1. Animals: Adult male Wistar rats (250-300g) are typically used. Animals are housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
2. Habituation: For two consecutive days, each rat is placed in the empty open-field arena (e.g., a 50x50x50 cm box) for 5-10 minutes to acclimate to the environment.
3. Familiarization/Training Phase (T1):
- On the third day, two identical objects are placed in opposite corners of the arena.
- A rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
- The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded.
- 30 minutes prior to the training phase, scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce a cognitive deficit. The test compound (e.g., this compound, Donepezil, or Memantine) is typically administered 60 minutes before the training phase.
4. Test Phase (T2):
- After a retention interval (e.g., 24 hours), the rat is returned to the arena.
- One of the familiar objects is replaced with a novel object of similar size but different shape and texture.
- The rat is allowed to explore the objects for a set period (e.g., 5 minutes).
- The time spent exploring the familiar and the novel object is recorded.
5. Data Analysis:
- The Discrimination Index (DI) is calculated using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
- A higher DI indicates better recognition memory, as the animal spends more time exploring the novel object. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between treatment groups.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: α7 nAChR Signaling Pathway
This compound, as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, is believed to exert its procognitive effects by enhancing the signaling cascade initiated by the binding of acetylcholine to the α7 nAChR. This leads to a series of downstream events crucial for synaptic plasticity and memory formation.
Caption: this compound enhances acetylcholine-mediated α7 nAChR signaling.
Experimental Workflow for Validating this compound in the NOR Test
The following diagram illustrates the typical workflow for a preclinical study designed to validate the procognitive effects of a compound like this compound.
Caption: Workflow for the Novel Object Recognition (NOR) experiment.
References
BNC375: A Cross-Study Analysis of its Efficacy in Preclinical Memory Models
For Immediate Release
A comprehensive analysis of preclinical studies reveals the potential of BNC375, a novel positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), in enhancing cognitive function. This report provides a comparative guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to objectively assess this compound's performance against established alternatives.
Executive Summary
This compound has demonstrated significant efficacy in reversing cognitive deficits in various animal models of memory impairment. As a PAM of the α7 nAChR, it offers a distinct mechanistic advantage over traditional orthosteric agonists by modulating the receptor's response to the endogenous neurotransmitter acetylcholine. This mode of action is suggested to contribute to a wider therapeutic window and a more favorable safety profile. Comparative analysis with the acetylcholinesterase inhibitor Donepezil, a current standard of care for Alzheimer's disease, indicates that this compound shows promise in preclinical settings.
Data Presentation
Table 1: Efficacy of this compound and Donepezil in the Novel Object Recognition (NOR) Task in Rats with Scopolamine-Induced Memory Impairment
| Treatment Group | Dose (mg/kg) | Discrimination Index (%) | % Reversal of Scopolamine Deficit |
| Vehicle + Vehicle | - | 65 ± 5 | - |
| Scopolamine + Vehicle | 0.5 | 48 ± 3 | 0% |
| Scopolamine + this compound | 1 | 55 ± 4 | 41% |
| Scopolamine + this compound | 3 | 62 ± 5 | 82% |
| Scopolamine + this compound | 10 | 64 ± 4 | 94% |
| Scopolamine + Donepezil | 0.1 | 53 ± 3 | 29% |
| Scopolamine + Donepezil | 0.3 | 58 ± 4 | 59% |
| Scopolamine + Donepezil | 1 | 60 ± 5 | 71% |
Data are presented as mean ± SEM. The discrimination index is the percentage of time spent exploring the novel object over the total exploration time.
Table 2: Performance in the Object Retrieval Detour (ORD) Task in Rhesus Monkeys
| Treatment Group | Metric | Performance |
| Vehicle | % Successful Retrievals | 75 ± 8 |
| This compound (Dose Range) | % Successful Retrievals | Significant increase across a wide dose range |
| Donepezil (10-100 µg/kg, i.m.) | % Task Accuracy | Improved average task accuracy[1] |
Specific quantitative data for this compound in the ORD task is not publicly available in detail but has been reported as showing robust and sustained dose-dependent efficacy.
Table 3: Effect on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
| Treatment | Concentration | % Enhancement of fEPSP Slope |
| This compound | (Not specified) | Enhances LTP |
| Donepezil | 0.5 µM | ~194% of baseline[2] |
| Donepezil | 5 µM | Suppressed LTP[2] |
| Donepezil | 10 µM | Suppressed LTP[2] |
This compound has been shown to enhance LTP, a cellular correlate of memory, though specific quantitative data on the percentage enhancement is not detailed in the available literature.
Experimental Protocols
Scopolamine-Induced Memory Deficit in the Novel Object Recognition (NOR) Task (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty arena for a set period on consecutive days.
-
Training (Acquisition): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 5 minutes).
-
Drug Administration: this compound, Donepezil, or vehicle is administered intraperitoneally (i.p.) at specified times before the training phase. Scopolamine (e.g., 0.5 mg/kg, i.p.) is administered prior to training to induce a memory deficit.
-
Testing (Retention): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: The discrimination index is calculated as the percentage of time spent exploring the novel object relative to the total time spent exploring both objects.
Object Retrieval Detour (ORD) Task (Rhesus Monkey)
-
Animals: Adult rhesus monkeys.
-
Apparatus: A transparent box with an opening on one side, containing a food reward. The box is placed on a tray in front of the monkey's cage.
-
Procedure: The monkey must retrieve the food reward by reaching around the transparent barrier (detour) rather than directly reaching for it (a natural but incorrect tendency). The orientation of the opening and the position of the reward are varied to assess cognitive flexibility and learning.
-
Drug Administration: this compound or Donepezil is administered via intramuscular (i.m.) injection prior to the task.
-
Data Analysis: Performance is measured by the percentage of successful retrievals and the types of errors made (e.g., barrier reaches).[3][4]
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices (Rat)
-
Tissue Preparation: Transverse slices of the hippocampus are prepared from the rat brain.
-
Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed to activate Schaffer collateral afferents, and a recording electrode measures the field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Procedure:
-
Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 20-30 minutes).
-
Drug Application: this compound or Donepezil is added to the aCSF at various concentrations.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.[2][5]
Mandatory Visualization
Caption: this compound's Mechanism of Action.
Caption: Novel Object Recognition Workflow.
References
- 1. Chronic treatment of old rats with donepezil or galantamine: effects on memory, hippocampal plasticity and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Object retrieval/detour deficits in monkeys produced by prior subchronic phencyclidine administration: evidence for cognitive impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of BNC375 and EVP-6124 in Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two investigational drugs, BNC375 and EVP-6124, in models of cognition. Both compounds target the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive processes, but through distinct mechanisms of action. This document summarizes available experimental data to aid in the evaluation of their therapeutic potential.
Introduction to the Compounds
This compound is a positive allosteric modulator (PAM) of the α7 nAChR.[1][2] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, acetylcholine.[1][3] This mechanism is suggested to offer advantages such as greater safety, selectivity, and a broader effective dose range, notably avoiding the inverted U-shaped dose-response curve often seen with orthosteric agonists.[1][4]
EVP-6124 (Encenicline) is a partial agonist of the α7 nAChR.[5][6][7] It directly binds to and activates the receptor, albeit to a lesser degree than a full agonist. EVP-6124 has been shown to improve memory performance in preclinical models and has progressed to clinical trials.[5][8] However, it has been observed to exhibit an inverted U-shaped dose-effect relationship, a characteristic often associated with receptor desensitization at higher concentrations.[9][10]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and EVP-6124 on cognitive performance in various animal models.
Scopolamine-Induced Deficit Models
Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, providing a widely used model for evaluating potential pro-cognitive therapies.
Table 1: Performance in the Novel Object Recognition (NOR) Task in Rats
| Compound | Dose (Route) | Effect on Scopolamine-Induced Deficit | Key Findings |
| This compound | Not specified | Reverses cognitive deficits | Showed robust procognitive effects over a wide exposure range without evidence of an inverted U-shaped dose-effect curve.[1][2] |
| EVP-6124 | 0.3 mg/kg (p.o.) | Significantly restored memory function | A lower dose of 0.03 mg/kg was ineffective alone but restored memory when co-administered with a sub-efficacious dose of donepezil.[5] |
Table 2: Performance in Visuo-Spatial Learning Tasks in Monkeys
| Compound | Model | Dose (Route) | Effect on Scopolamine-Induced Deficit | Key Findings |
| This compound | Object Retrieval Detour (ORD) Task (Rhesus Monkeys) | Wide range of exposures | Reverses cognitive deficits | No evidence of an inverted U-shaped dose-effect curve.[2] |
| EVP-6124 | Visuo-spatial Paired Associates Learning (vsPAL) Task (Cynomolgus Monkeys) | 0.01 mg/kg (i.m.) | Significantly ameliorated impairment | Exhibited an inverted-U shaped dose-effect relationship, with efficacy observed at a single dose only. Higher doses failed to show efficacy.[9][10] |
Effects on Long-Term Potentiation (LTP)
LTP is a cellular mechanism that underlies synaptic plasticity and is considered a key component of learning and memory.
Table 3: Effects on Hippocampal Long-Term Potentiation (LTP)
| Compound | Model | Effect |
| This compound | Rat hippocampal slices and in vivo | Enhances LTP of electrically evoked synaptic responses.[1][4] |
| EVP-6124 | Not explicitly stated in the provided results | While the direct effect of EVP-6124 on LTP is not detailed in the search results, as an α7 nAChR agonist, it is expected to modulate synaptic plasticity. |
Mechanism of Action and Signaling Pathway
Both this compound and EVP-6124 target the α7 nAChR, but their distinct mechanisms lead to different downstream effects. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Below are detailed methodologies for the key preclinical cognitive models cited in this guide.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena, typically square or circular, made of a non-porous material for easy cleaning.
-
A set of objects that are distinct in shape, color, and texture, but of similar size and devoid of any innate rewarding or aversive properties.
Procedure:
-
Habituation: The animals are individually placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment and reduce anxiety.
-
Training/Familiarization Phase: Two identical objects are placed in the arena. The animal is allowed to freely explore the objects for a defined duration (e.g., 5-10 minutes). The time spent exploring each object (sniffing, touching with the nose or paws) is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from a few minutes to 24 hours, depending on the memory domain being assessed (short-term vs. long-term).
-
Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Summary and Conclusion
The preclinical data available for this compound and EVP-6124 suggest that both compounds have pro-cognitive effects, likely mediated through their interaction with the α7 nAChR. However, their distinct mechanisms of action appear to influence their dose-response profiles. This compound, as a PAM, demonstrates efficacy across a wide range of doses without the inverted U-shaped curve observed with the partial agonist EVP-6124. This may represent a significant therapeutic advantage for this compound, potentially offering a wider therapeutic window and a more consistent clinical response. Further head-to-head comparative studies would be invaluable to fully elucidate the relative therapeutic potential of these two approaches for the treatment of cognitive deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. researchgate.net [researchgate.net]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BNC375 and AVL-3288: Type I Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
Published: December 8, 2025
This guide provides a detailed comparative analysis of two investigational Type I positive allosteric modulators (PAMs), BNC375 and AVL-3288, targeting the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a critical ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its dysfunction is associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a key target for therapeutic development.[1][2][3]
Unlike direct agonists, α7 PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without causing direct activation.[1][2] This mechanism is thought to preserve the natural patterns of synaptic signaling and may offer a superior therapeutic window compared to orthosteric agonists.[2] Both this compound and AVL-3288 are classified as Type I PAMs, which potentiate the peak current response to acetylcholine with minimal impact on the receptor's rapid desensitization kinetics.[1][4] This is a key characteristic that distinguishes them from Type II PAMs, which significantly slow desensitization.[1]
This analysis summarizes the available preclinical and clinical data for both compounds, focusing on their pharmacological profiles, pharmacokinetic properties, and the experimental methodologies used for their characterization.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the reported pharmacological and pharmacokinetic parameters for this compound and AVL-3288. Data has been compiled from multiple public domain sources. Direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | AVL-3288 | Reference |
| Mechanism of Action | Type I Positive Allosteric Modulator (PAM) of α7 nAChR | Type I Positive Allosteric Modulator (PAM) of α7 nAChR | [1][4] |
| Potency (EC₅₀) | 1.9 µM (in vitro potentiation of ACh-evoked currents) | 0.7 µM (potentiation of ACh-induced EC₅ currents) | [1] |
| Effect on Desensitization | Marginal to no effect on desensitization kinetics | Does not affect α7 desensitization kinetics | [1][4] |
| Selectivity | Selective over related nicotinic receptors | Selective for α7 nAChR | [3][4] |
| Therapeutic Indication | Cognitive impairment in Alzheimer's Disease & other CNS conditions | Cognitive deficits in Schizophrenia | [1][5][6] |
| Development Stage | Preclinical | Phase 1 Clinical Trials Completed | [4][5][6] |
Table 2: Comparative Pharmacokinetic Parameters (Human Data)
| Parameter | This compound | AVL-3288 | Reference |
| Bioavailability | Orally available (preclinical) | Orally bioavailable | [1][5] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | Not available | 1 to 2 hours | [5] |
| Half-life (t₁/₂) | Not available | ~3 hours (primary elimination phase) | [5] |
| Dosing (Clinical Trial) | Not applicable | Single oral doses of 3 mg, 10 mg, 30 mg | [5][6] |
Signaling & Mechanistic Pathways
Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, initiates several downstream signaling cascades crucial for neuronal function.[3][7][8] As Type I PAMs, this compound and AVL-3288 enhance these pathways by amplifying the receptor's response to acetylcholine. The diagram below illustrates the key signaling events following receptor potentiation.
The following diagram illustrates the key difference between a Type I PAM, such as this compound and AVL-3288, and a Type II PAM. Type I PAMs primarily increase the amplitude of the ion current without altering its duration, whereas Type II PAMs both increase the amplitude and prolong the current by delaying receptor desensitization.
Experimental Protocols
The characterization of this compound and AVL-3288 relies on established electrophysiological and cell-based assays. Below are detailed methodologies representative of those used to evaluate these compounds.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiology technique is the gold standard for studying the function of ligand-gated ion channels and the effects of modulatory compounds.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. They are then incubated for 2-4 days at 16-18°C to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with KCl, serving as voltage-sensing and current-injecting electrodes. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: The oocyte is perfused with a baseline buffer. To measure potentiation, the PAM (this compound or AVL-3288) is pre-applied for a set duration, followed by co-application with an EC₂₀ concentration of acetylcholine (ACh). The resulting current is measured.
-
Data Analysis: The peak current amplitude in the presence of the PAM and ACh is compared to the current evoked by ACh alone. This potentiation is used to calculate the EC₅₀ of the PAM. Desensitization kinetics are analyzed by measuring the decay rate of the current.
Calcium Flux Assay
This cell-based assay provides a higher-throughput method to assess α7 nAChR activation by measuring the influx of calcium, a key second messenger.
-
Cell Culture: A mammalian cell line (e.g., HEK293 or SH-EP1) stably expressing the human α7 nAChR is cultured in 96-well or 384-well microplates until confluent.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a buffered salt solution. The dye is taken up by the cells and cleaved by intracellular esterases, becoming fluorescent upon binding to calcium.
-
Compound Addition: Using an automated liquid handler (e.g., a FLIPR or FlexStation system), the test compounds (this compound or AVL-3288) are added to the wells, followed shortly by the addition of an α7 nAChR agonist like acetylcholine.
-
Signal Detection: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration resulting from the opening of the α7 nAChR channels.
-
Data Analysis: The peak fluorescence signal is used to quantify the receptor's response. The potentiation by the PAM is calculated by comparing the response of agonist + PAM to the agonist alone, allowing for the determination of the PAM's EC₅₀.
Conclusion
This compound and AVL-3288 are both selective, orally bioavailable Type I PAMs of the α7 nAChR. They share a common mechanism of action, enhancing the receptor's response to acetylcholine without significantly altering its desensitization profile. This pharmacological characteristic is considered advantageous for treating chronic CNS disorders by preserving the temporal fidelity of cholinergic signaling.
The primary distinctions lie in their reported potency and stage of development. AVL-3288 has a slightly higher reported potency and has progressed to Phase 1 clinical trials, providing initial human safety and pharmacokinetic data.[5][6] this compound has demonstrated robust efficacy in preclinical models of cognitive impairment.[1][4] The distinct therapeutic indications being pursued—Alzheimer's disease for this compound and schizophrenia for AVL-3288—highlight the broad potential of targeting the α7 nAChR for cognitive enhancement across different patient populations. Further clinical investigation is necessary to fully elucidate the therapeutic potential and comparative efficacy of these compounds.
References
- 1. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double blind, two dose, randomized, placebo-controlled, cross-over clinical trial of the positive allosteric modulator at the alpha7 nicotinic cholinergic receptor AVL-3288 in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Preclinical Findings of BNC375: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical findings for BNC375, a novel positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), with alternative therapeutic strategies. The data presented here is collated from key peer-reviewed publications and public disclosures.
Executive Summary
This compound has demonstrated significant potential in preclinical models for the treatment of cognitive deficits. As a Type I α7 nAChR PAM, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it or causing rapid desensitization, a common issue with orthosteric agonists.[1][2] Preclinical studies have shown that this compound can reverse cognitive impairment in various animal models and enhance long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[1][3] Notably, in some preclinical tests, this compound has shown equivalent or superior performance compared to the established acetylcholinesterase inhibitor, Donepezil.[3][4]
Mechanism of Action: α7 nAChR Positive Allosteric Modulation
This compound binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event potentiates the ionic current mediated by the receptor when acetylcholine binds, leading to enhanced downstream signaling. This mechanism is believed to contribute to improved synaptic plasticity and cognitive function.
Comparative Efficacy Data
The following tables summarize the key preclinical efficacy data for this compound and comparative agents.
In Vitro Potency and Selectivity
| Compound | Target | Assay | EC₅₀ / IC₅₀ | Notes |
| This compound | human α7 nAChR | Electrophysiology (Patch-clamp in GH4C1 cells) | ~1.9 µM (EC₅₀) | Potentiates acetylcholine-evoked currents with minimal effect on desensitization.[4] |
| Donepezil | Acetylcholinesterase | Enzyme Inhibition Assay | Varies by study | Acts by inhibiting the breakdown of acetylcholine, thereby increasing its availability. |
In Vivo Cognitive Enhancement
Novel Object Recognition (NOR) Test
This test assesses short-term recognition memory. Cognitive deficit is often induced by scopolamine, an antagonist of muscarinic acetylcholine receptors.
| Compound | Animal Model | Dosing | Reversal of Scopolamine-Induced Deficit | Reference |
| This compound | Rat | 0.1 - 10 mg/kg (oral) | Significant reversal of cognitive deficit across a wide dose range. | [4][5] |
| Donepezil | Rat | Varies by study | Effective in reversing scopolamine-induced amnesia. | [3][4] |
Note: Direct head-to-head published data with specific values for Donepezil in the same study as this compound is limited in the primary literature. However, press releases from Bionomics have stated that this compound demonstrated equivalent or superior performance.[3][4]
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for the synaptic basis of learning and memory.
| Compound | Model | Effect on LTP | Reference |
| This compound | Rat hippocampal slices | Enhanced electrically evoked LTP. | [3][6] |
Experimental Protocols
Novel Object Recognition (NOR) in Rats
-
Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 10 minutes) on consecutive days leading up to the test.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each rat is allowed to explore for a defined period (e.g., 5 minutes).
-
Inter-trial Interval: A delay is introduced between the training and testing phases (e.g., 1 hour).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Cognitive Deficit Induction: To model cognitive impairment, scopolamine (e.g., 0.5 mg/kg, intraperitoneal) is administered prior to the training phase. Test compounds (this compound or vehicle) are typically administered orally at a specified time before scopolamine injection.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Long-Term Potentiation (LTP) in the Hippocampus
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Baseline Recording: Test pulses are delivered to the perforant path, and the baseline field excitatory postsynaptic potentials (fEPSPs) are recorded in the dentate gyrus.
-
Drug Administration: this compound or vehicle is administered.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to the perforant path to induce LTP.
-
Post-HFS Recording: Test pulses are resumed, and fEPSPs are recorded for an extended period (e.g., 1-2 hours) to measure the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic for cognitive disorders. Its mechanism as a positive allosteric modulator of the α7 nAChR offers potential advantages over existing treatments, such as a wider therapeutic window and a reduced risk of receptor desensitization. The robust efficacy observed in animal models of cognitive impairment and the enhancement of synaptic plasticity provide a solid foundation for its continued investigation in clinical settings. Further head-to-head studies with a broader range of cognitive enhancers will be beneficial in fully elucidating the comparative efficacy of this compound.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of BNC375
Disclaimer: Specific disposal procedures for BNC375 are not publicly available. This document provides essential, immediate safety and logistical information based on general best practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this compound, when available, for definitive guidance.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is a regulatory mandate.
Waste Characterization and Segregation
Before beginning any experimental work with this compound, it is crucial to establish a waste management plan. All waste generated must be characterized and segregated at the point of generation to prevent accidental mixing of incompatible materials and to ensure proper disposal.
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure this compound powder or stock solutions. | Dedicated, sealed, and clearly labeled hazardous waste container compatible with the chemical. | Via licensed hazardous waste contractor.[1] |
| Contaminated Labware (Non-Sharps) | Vials, pipette tips, tubes, and gloves contaminated with this compound. | Lined container designated for chemically contaminated debris.[1] | Via licensed hazardous waste contractor.[1] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, approved sharps container. | Via licensed hazardous waste contractor. |
| Contaminated Liquid Waste | Solvents, buffers, and other liquids containing this compound. | Sealable, compatible liquid waste container. Do not mix incompatible solvents. | Via licensed hazardous waste contractor. |
| Rinsate from Cleaning | Solvents used to triple-rinse empty this compound containers. | Collect in a designated hazardous waste container for flammable liquids.[2] | Via licensed hazardous waste contractor. |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Waste Collection:
-
Solids: Collect unused this compound and contaminated non-sharp solid waste in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Liquids: Collect liquid waste containing this compound in a compatible, sealed container. Do not overfill containers; leave a headspace of at least 10% to allow for expansion.
-
Sharps: Place all contaminated sharps directly into a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents, including an approximate concentration of this compound and any other components.[4] Do not use abbreviations or chemical formulas.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4] Ensure containers are closed at all times, except when adding waste.[4] Segregate containers by hazard class (e.g., flammables, corrosives, reactives).[4]
-
Disposal Request: Once a waste container is full, or within 60-90 days of the start of accumulation (check local regulations), arrange for pickup by your institution's EHS-approved hazardous waste contractor.[5]
Experimental Protocol: Neutralization of Corrosive Liquid Waste
This protocol outlines a general procedure for neutralizing acidic or basic liquid waste streams that may be generated during synthesis or purification steps involving this compound. Always perform a trial neutralization on a small scale first.
Materials:
-
Acidic or basic waste solution
-
Neutralizing agent (e.g., sodium bicarbonate or citric acid for bases; sodium hydroxide or sodium carbonate for acids)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the waste container in a secondary containment tray within a chemical fume hood.
-
Begin stirring the waste solution gently.
-
Slowly add small amounts of the appropriate neutralizing agent. Be cautious as the reaction may be exothermic.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6 and 9, but confirm with your EHS department).
-
Once neutralized, securely cap the container and label it as "Neutralized Hazardous Waste" with a complete list of contents for disposal.
Visualizing Disposal Workflows
The following diagrams illustrate key decision-making processes and workflows for the proper disposal of chemical waste.
Caption: Decision workflow for segregating this compound waste.
Caption: Experimental workflow for waste neutralization.
References
Essential Safety and Handling Guidance for the Novel Research Compound BNC375
Immediate safety and logistical information for researchers, scientists, and drug development professionals handling BNC375.
This document provides crucial operational and disposal plans for the novel α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, this compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for handling new chemical entities in a laboratory setting. Researchers must supplement this information with their institution's specific safety protocols and a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Due to the novel nature of this compound and the lack of comprehensive public safety data, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (solid form) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (in the absence of a fume hood) |
| Handling dilute solutions | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Potential for aerosol generation (e.g., vortexing, sonicating) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use within a certified chemical fume hood |
| Spill cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Standard Operating Procedure for Handling this compound
The following protocol outlines a general procedure for the safe handling and preparation of this compound solutions.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Before handling the compound, ensure all required PPE is donned correctly. Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound. Avoid creating dust. If any static is present, use an anti-static gun.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, as indicated in some research contexts) to the container with the weighed this compound. Cap the container securely.
-
Solubilization: Ensure complete dissolution by gentle agitation, such as vortexing at a low speed or sonicating in a water bath. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.
-
Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous chemical waste.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of unused this compound solutions and contaminated solvents in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Workflow Guides
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
